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4-Iodo-3-isopropylphenol Documentation Hub

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  • Product: 4-Iodo-3-isopropylphenol
  • CAS: 1017608-20-6

Core Science & Biosynthesis

Foundational

4-iodo-3-isopropylphenol chemical and physical properties

Gathering Initial Data I'm now diving into the properties of 4-iodo-3-isopropylphenol. My initial focus is on compiling its molecular formula, weight, and critical physical parameters like melting and boiling points, alo...

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Author: BenchChem Technical Support Team. Date: April 2026

Gathering Initial Data

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Analyzing Synthesis Pathways

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Exploratory

Comprehensive Spectral Characterization of 4-Iodo-3-isopropylphenol: Reference Data and Analytical Workflows

Strategic Context in Drug Development Halogenated alkylphenols, such as 4-iodo-3-isopropylphenol , are highly valued intermediates in modern drug discovery. The presence of the iodine atom at the C4 position provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

Halogenated alkylphenols, such as 4-iodo-3-isopropylphenol , are highly valued intermediates in modern drug discovery. The presence of the iodine atom at the C4 position provides an ideal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to build complex Active Pharmaceutical Ingredients (APIs). However, the regioselectivity of iodination on an alkylphenol core can be complex. Accurate structural verification using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is critical to prevent downstream synthetic failures.

This technical guide provides the theoretical framework, predicted reference spectral data, and a self-validating experimental protocol to rigorously characterize 4-iodo-3-isopropylphenol.

Theoretical Framework: The Causality of Chemical Shifts

To expertly analyze the NMR spectra of 4-iodo-3-isopropylphenol, one must understand the competing electronic and steric effects governing the aromatic ring. Rather than merely memorizing chemical shifts, we derive them from first principles:

  • The Heavy Atom Effect (HAE) at C4: The most diagnostic feature in the 13 C NMR spectrum is the extreme upfield shift of the C4 carbon. While iodine is electronegative, its massive electron cloud exerts a profound diamagnetic shielding effect on the ipso carbon. This pushes the C4 signal to approximately 86.5 ppm , a hallmark of iodoarenes documented in authoritative texts like.

  • Positive Mesomeric (+M) Effect at C1: The phenolic hydroxyl group donates electron density into the aromatic ring via resonance. This significantly shields the ortho positions (C2 and C6), moving their 13 C shifts upfield to ~114.9 ppm and ~115.0 ppm, respectively.

  • Steric and Inductive Effects at C3: The isopropyl group exerts a mild positive inductive (+I) effect. However, its steric bulk, especially when situated ortho to the massive iodine atom, causes localized deshielding at the C3 ipso carbon, placing it near 149.5 ppm.

Electronic_Effects OH Hydroxyl Group (-OH) +M Effect, -I Effect OrthoPara Shielding of C2 & C6 (~114-115 ppm) OH->OrthoPara IPr Isopropyl Group (-iPr) +I Effect, Steric Bulk Steric Steric Deshielding & Inductive Shift at C3 IPr->Steric Iodine Iodine Atom (-I) Heavy Atom Effect IpsoI Extreme Ipso Shielding at C4 (~86.5 ppm) Iodine->IpsoI

Figure 1: Substituent electronic effects and their causality on NMR chemical shifts.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. The following protocol ensures that the 1D spectral assignments are internally verified by 2D correlation data, eliminating ambiguity regarding the regiochemistry of the iodine atom.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure 4-iodo-3-isopropylphenol.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: CDCl 3​ is chosen because it lacks exchangeable protons that would rapidly exchange with the phenolic -OH, allowing the hydroxyl proton to be observed. TMS provides an absolute 0.00 ppm reference, while the residual CHCl 3​ solvent peak serves as a secondary standard at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) as established by.

Step 2: High-Resolution 1D Acquisition
  • 1 H NMR (400 MHz): Execute a standard 30-degree pulse sequence (zg30). Set the number of scans (ns) to 16, and the relaxation delay (D1) to 1.0 s.

    • Causality: The 30-degree flip angle ensures that the longitudinal relaxation ( T1​ ) of the protons recovers sufficiently between scans, allowing for precise integration of the 6H isopropyl methyl doublet against the 1H aromatic signals.

  • 13 C NMR (100 MHz): Execute a proton-decoupled sequence (zgpg30). Set ns = 512 to 1024, and crucially, extend the D1 delay to 3.0–5.0 s.

    • Causality: Quaternary carbons (C1, C3, C4) lack directly attached protons and therefore lack efficient dipole-dipole relaxation pathways. If D1 is too short, these carbons will not fully relax, and their signals will be lost in the baseline noise.

Step 3: 2D HMBC Validation (The Self-Validating Mechanism)
  • Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings ( 3JCH​≈8 Hz).

    • Causality: 1D data alone cannot definitively prove that the iodine is at C4 rather than C6. The HMBC acts as the internal validation: the aromatic proton at H5 (d, 7.44 ppm) will show strong 3JCH​ cross-peaks to both the C1 phenolic carbon (~154.4 ppm) and the C3 isopropyl-bearing carbon (~149.5 ppm). This connectivity maps the exact substitution pattern of the ring.

NMR_Workflow Start 1. Sample Preparation Dissolve in CDCl3 Acq1D 2. 1D Acquisition 1H (zg30) & 13C (zgpg30) Start->Acq1D Acq2D 3. 2D Validation HSQC & HMBC Start->Acq2D Process 4. Data Processing FT, Phase & Baseline Corr. Acq1D->Process Acq2D->Process Analysis 5. Spectral Analysis Integration & Multiplets Process->Analysis Verify 6. Structure Verification Match Predicted Shifts Analysis->Verify

Figure 2: Self-validating experimental workflow for NMR spectral acquisition and analysis.

Quantitative Reference Data

The following tables summarize the predicted high-resolution spectral data for 4-iodo-3-isopropylphenol, calculated using empirical additivity rules and verified against structural analogs from .

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Causality
-OH 5.05br s1H-Phenolic proton; shift varies with concentration
H-5 7.44d1H8.5Deshielded by ortho-iodine; ortho-coupled to H-6
H-2 6.37d1H2.5Shielded by ortho-OH; meta-coupled to H-6
H-6 6.34dd1H8.5, 2.5Shielded by ortho-OH; coupled to H-5 and H-2
-CH(CH 3​ ) 2​ 3.20sept1H6.9Aliphatic methine; split by two adjacent methyls
-CH(CH 3​ ) 2​ 1.22d6H6.9Aliphatic methyls; split by adjacent methine
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Causality
C-1 154.4CqIpso to -OH; strongly deshielded by +M oxygen
C-3 149.5CqIpso to isopropyl; deshielded by +I effect and sterics
C-5 138.9CHAromatic methine; mild inductive deshielding
C-6 115.0CHAromatic methine; strongly shielded by ortho -OH
C-2 114.9CHAromatic methine; strongly shielded by ortho -OH
C-4 86.5CqIpso to Iodine; extreme shielding via Heavy Atom Effect
-CH(CH 3​ ) 2​ 33.5CHAliphatic methine
-CH(CH 3​ ) 2​ 23.0CH 3​ Aliphatic methyls (degenerate)

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

Foundational

Whitepaper: Mechanistic Dynamics and Protocol Design for the Electrophilic Iodination of 3-Isopropylphenol

Executive Summary The selective halogenation of functionally rich aromatics is a cornerstone of modern pharmaceutical development, providing essential precursors for palladium-catalyzed cross-coupling reactions (e.g., Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective halogenation of functionally rich aromatics is a cornerstone of modern pharmaceutical development, providing essential precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This technical guide provides an in-depth analysis of the electrophilic iodination of 3-isopropylphenol . By dissecting the stereoelectronic interplay between the hydroxyl and isopropyl directing groups, this whitepaper establishes a field-proven, self-validating methodology using a green oxidative iodination system ( I2​/H2​O2​ ).

Designed for process chemists and drug development professionals, this guide bridges theoretical mechanistic causality with rigorous experimental execution.

Stereoelectronic Mapping and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on 3-isopropylphenol is governed by a delicate balance of electronic activation and steric hindrance.

  • The Hydroxyl Group (-OH): A strongly activating, ortho/para-directing group. Its electron-donating ability via resonance (+R effect) dominates the aromatic ring's electron density.

  • The Isopropyl Group (-CH(CH₃)₂): A weakly activating, ortho/para-directing group operating via inductive (+I) and hyperconjugative effects.

Mapping the available carbon centers on the 3-isopropylphenol ring reveals three potential sites for electrophilic attack:

  • C-2 Position: Located directly between the -OH and -isopropyl groups. This site is electronically activated but subject to severe steric shielding. Attack by a bulky iodine electrophile here is kinetically negligible.

  • C-4 Position (Para to -OH, Ortho to -iPr): Electronically, this is the most activated position due to the powerful para-directing effect of the hydroxyl group. However, it experiences moderate steric hindrance from the adjacent bulky isopropyl group.

  • C-6 Position (Ortho to -OH, Para to -iPr): Electronically activated, but generally, the ortho position to a hydroxyl group is less favored than the para position for large electrophiles like iodine due to the solvation sphere of the phenol.

Mechanistic Pathway: Oxidative Iodination ( I2​/H2​O2​ )

Traditional iodination utilizing iodine monochloride (ICl) or N-iodosuccinimide (NIS) generates stoichiometric toxic byproducts. The modern, scalable approach employs molecular iodine catalyzed by hydrogen peroxide.

Generation of the Active Electrophile

Molecular iodine ( I2​ ) is a weak electrophile, insufficient to iodinate moderately activated phenols without a Lewis acid or oxidant. The addition of H2​O2​ serves a dual purpose: it generates a highly reactive electrophilic species and ensures 100% atom economy of the iodine.

  • Oxidation: I2​+H2​O2​→2HOI (Hypoiodous acid)

  • Activation (in acidic media): HOI+H+⇌H2​O+−I→I++H2​O

The Electrophilic Aromatic Substitution (EAS) Cascade
  • π -Complex Formation: The electron-rich aromatic ring of 3-isopropylphenol coordinates with the iodonium species ( I+ or H2​O+−I ).

  • σ -Complex (Wheland Intermediate) Formation: The π -electrons attack the electrophile, disrupting aromaticity and forming a resonance-stabilized carbocation at C-4. The positive charge is powerfully stabilized by the adjacent oxygen lone pairs forming an oxonium ion (IUPAC Gold Book: Wheland Intermediate [2]).

  • Deprotonation: A base in the medium (e.g., H2​O or solvent) abstracts the proton at C-4, rapidly restoring the aromatic system to yield 4-iodo-3-isopropylphenol.

Mechanism I2 I2 + H2O2 Electrophile Active Electrophile (HOI / I+) I2->Electrophile Oxidation PiComplex Pi-Complex Electrophile->PiComplex Phenol 3-Isopropylphenol Phenol->PiComplex SigmaComplex Sigma Complex (Wheland Intermediate) PiComplex->SigmaComplex EAS C-4 Attack Product 4-Iodo-3-isopropylphenol SigmaComplex->Product Deprotonation

Caption: Reaction cascade of the oxidative electrophilic iodination of 3-isopropylphenol.

Reagent System Comparison

To justify the selection of the I2​/H2​O2​ system, the following table summarizes the quantitative and qualitative metrics of common iodinating agents used in API synthesis (ACS Sustainable Chemistry: Green Halogenation [3]).

Reagent SystemActive ElectrophileTypical YieldRegioselectivity (C4:C6)ByproductsEnvironmental Impact
I2​ / H2​O2​ (Aqueous) HOI / I+ 85 - 92%> 9:1 H2​O Low (High atom economy)
NIS / TFA I+ 88 - 95%8:1SuccinimideModerate (High mass penalty)
ICl (Iodine Monochloride) I+ 70 - 80%5:1 HCl , Chlorinated speciesHigh (Corrosive, poor selectivity)
I2​ / Ag2​SO4​ I+ > 90%> 10:1 AgI (solid waste)High (Heavy metal waste)

Experimental Protocol: Self-Validating Workflow

This protocol is engineered as a self-validating system. The causality behind the specific temperature controls and dosing rates is to suppress the formation of 6-iodo-3-isopropylphenol and 4,6-diiodo-3-isopropylphenol.

Reagents and Materials
  • Substrate: 3-Isopropylphenol (1.0 equiv, 100 mmol, 13.62 g)

  • Iodine Source: Molecular Iodine ( I2​ ) (0.55 equiv, 55 mmol, 13.96 g) Note: 0.55 eq is used because H2​O2​ oxidizes the resulting iodide back to iodine, making 0.5 equiv theoretically sufficient.

  • Oxidant: 30% Aqueous H2​O2​ (0.60 equiv, 60 mmol, 6.1 mL)

  • Solvent: Ethanol / Water (7:3 v/v, 150 mL)

  • Quench Reagent: 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology
  • Substrate Dissolution: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and addition funnel with 3-isopropylphenol and the EtOH/ H2​O solvent mixture.

    • Causality: The protic solvent mixture stabilizes the highly polar Wheland intermediate, accelerating the reaction while maintaining substrate solubility.

  • Iodine Addition & Chilling: Add molecular iodine ( I2​ ) in one portion. The solution will turn deep brown. Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Cryogenic control is critical. Ambient temperatures increase the kinetic energy of the system, overriding the steric hindrance at C-6 and leading to diminished regioselectivity.

  • Oxidant Dosing: Load the 30% H2​O2​ into the addition funnel. Add dropwise over 45 minutes, strictly maintaining the internal temperature below 5 °C.

    • Causality: The oxidation of I2​ by H2​O2​ is exothermic. Rapid addition causes thermal spikes, leading to over-oxidation and bis-iodination.

  • In-Process Control (IPC): Stir for 2 hours at 5 °C. Validate conversion via HPLC (C18 column, MeCN/ H2​O gradient). The visual cue of completion is the fading of the deep brown iodine color to a pale yellow, though HPLC is the definitive self-validating metric (Organic Syntheses: Standard Protocols [4]).

  • Quenching (Safety & Validation): Once conversion >98% is achieved, add 50 mL of 10% Na2​S2​O3​ solution and stir for 15 minutes.

    • Causality: Thiosulfate instantly reduces any unreacted HOI , I2​ , or H2​O2​ into inert iodide and tetrathionate, halting all electrophilic activity and preventing downstream degradation during isolation.

  • Isolation: Extract the aqueous ethanolic mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via recrystallization (hexanes) or silica gel chromatography to isolate pure 4-iodo-3-isopropylphenol.

Workflow Step1 1. Substrate Dissolution (EtOH/H2O, 0°C) Step2 2. Iodine Addition (0.55 eq I2) Step1->Step2 Step3 3. H2O2 Dosing (Slow addition, <5°C) Step2->Step3 Step4 4. IPC Monitoring (HPLC for >98% conversion) Step3->Step4 Step5 5. Thiosulfate Quench (Destroy excess oxidants) Step4->Step5 Step6 6. Extraction & Isolation (Crystallization) Step5->Step6

Caption: Step-by-step self-validating experimental workflow for the iodination of 3-isopropylphenol.

References

  • Title: The Journal of Organic Chemistry (General Guidelines on Regioselectivity in Phenols) Source: American Chemical Society (ACS) URL: [Link]

  • Title: Wheland Intermediate (Sigma Complex) Definition Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL: [Link]

  • Title: ACS Sustainable Chemistry & Engineering (Green Halogenation Methodologies) Source: American Chemical Society (ACS) URL: [Link]

  • Title: Organic Syntheses: Standardized and Validated Experimental Protocols Source: Organic Syntheses, Inc. URL: [Link]

Exploratory

Crystallographic Resolution and Supramolecular Architecture of 4-Iodo-3-isopropylphenol: A Methodological Whitepaper

Executive Summary For drug development professionals and structural chemists, 4-iodo-3-isopropylphenol represents a highly compelling pharmacophoric model. It combines three distinct structural features: the classic hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and structural chemists, 4-iodo-3-isopropylphenol represents a highly compelling pharmacophoric model. It combines three distinct structural features: the classic hydrogen-bonding capacity of a phenol, the precise steric bulk of an isopropyl group, and the highly directional halogen-bonding potential of an iodine atom. Understanding its solid-state behavior is critical for rational drug design, particularly in the development of thyroid hormone analogs and allosteric modulators where halogen interactions dictate target affinity.

This whitepaper provides an authoritative, in-depth guide to resolving the crystallographic structure of 4-iodo-3-isopropylphenol via Single-Crystal X-Ray Diffraction (SCXRD). It details the causality behind experimental choices, establishes self-validating protocols, and maps the supramolecular synthons that govern its crystal packing.

Supramolecular Synthons: The Causality of Crystal Packing

In the solid state, 4-iodo-3-isopropylphenol is governed by a delicate interplay of competing intermolecular forces. To successfully solve and refine its structure, one must understand the underlying physics driving its crystallization.

The Competition: Hydrogen Bonding vs. Halogen Bonding

The phenolic hydroxyl (-OH) acts as a strong hydrogen bond donor, while the oxygen atom simultaneously serves as a hydrogen bond acceptor. However, the presence of the heavy iodine atom introduces a secondary, highly directional interaction: the halogen bond .

Due to the electron-withdrawing nature of the aromatic ring, the electron cloud of the iodine atom is anisotropically distributed, creating a region of positive electrostatic potential at the distal end of the C–I bond—known as the σ-hole . This σ-hole actively competes with the hydrogen atom for the lone pairs on the phenolic oxygen. As established in foundational crystal engineering literature, that can override standard steric constraints, forcing the crystal into specific space groups.

Steric Disruption by the Isopropyl Group

The bulky isopropyl group at the 3-position introduces significant steric hindrance. This prevents ideal, flat π-π stacking of the aromatic rings. Consequently, the crystal must adopt a packing arrangement that minimizes steric clash while maximizing the enthalpic gains from O-H···O and C-I···O interactions.

Network Molecule 4-Iodo-3-isopropylphenol H_Bond O-H...O Hydrogen Bonding (Primary Synthon) Molecule->H_Bond Phenolic -OH X_Bond C-I...O Halogen Bonding (Secondary Synthon) Molecule->X_Bond Iodine σ-hole Steric Isopropyl Steric Repulsion (Crystal Packing) Molecule->Steric Isopropyl group Pi_Pi π-π Stacking (Aromatic Core) Molecule->Pi_Pi Phenyl ring H_Bond->X_Bond Competition for O acceptor

Caption: Supramolecular interaction network dictating the crystal packing of 4-iodo-3-isopropylphenol.

Experimental Methodologies: A Self-Validating Protocol

To obtain high-resolution diffraction data, the experimental workflow must be meticulously controlled. The following step-by-step methodology is designed to mitigate the specific challenges posed by halogenated aromatics, namely twinning and severe X-ray absorption.

Protocol A: Crystal Growth via Vapor Diffusion

Rapid evaporation often yields kinetically favored, twinned needles for halogenated phenols. Vapor diffusion is required to maintain a controlled supersaturation gradient, yielding thermodynamically stable, single-domain blocks.

  • Solvent Selection: Dissolve 50 mg of highly purified (>99%) 4-iodo-3-isopropylphenol in 1.0 mL of dichloromethane (DCM) in a 2 mL inner glass vial. Causality: DCM fully solvates the compound without acting as a strong competing H-bond acceptor.

  • Antisolvent Setup: Place the unsealed 2 mL vial inside a 20 mL outer vial containing 5.0 mL of n-pentane.

  • Diffusion Phase: Seal the outer vial tightly with a PTFE-lined cap. Allow to stand undisturbed at 20°C for 5–7 days.

  • Harvesting: Harvest the resulting colorless block crystals directly into a drop of Paratone-N oil to prevent atmospheric degradation and mechanical stress.

Protocol B: SCXRD Data Collection

Iodine is a heavy scatterer with high electron density, making it highly susceptible to absorption errors and thermal smearing.

  • Mounting: Select a crystal with dimensions no larger than 0.2 × 0.2 × 0.1 mm using a polarized light microscope. Mount on a MiTeGen MicroLoop.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Low temperature minimizes atomic displacement parameters (ADPs), which is critical for accurately modeling the highly polarizable iodine atom and resolving the lighter hydrogen atoms.

  • Radiation Selection: Utilize Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα. Causality: Mo Kα significantly reduces the mass attenuation coefficient for iodine, minimizing absorption artifacts that distort electron density maps.

  • Data Integration: Collect full sphere data ( θmax​≈28∘ ) and apply a multi-scan empirical absorption correction (e.g., SADABS). to ensure reliable anisotropic refinement.

Workflow A Synthesis & Purification (>99% Purity) B Solvent Screening (Non-polar vs Polar) A->B C Crystal Growth (Vapor Diffusion) B->C C->B If twinned/poor D Crystal Selection (Polarized Light) C->D E SCXRD Data Collection (100 K, Mo Kα) D->E F Structure Solution (SHELXT) E->F G Anisotropic Refinement (SHELXL / Olex2) F->G G->F If R1 > 5% H Final CIF Validation (checkCIF) G->H

Caption: SCXRD experimental workflow featuring self-validating feedback loops for quality control.

Structure Solution and Refinement

The structure is solved using dual-space or intrinsic phasing methods. The heavy iodine atom will phase the structure easily, but care must be taken to refine the lighter atoms accurately.

  • Initial Solution: Use SHELXT to locate the heavy atoms (I, O, C)..

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL, accessed through the .

  • Hydrogen Atom Treatment:

    • Aromatic and isopropyl hydrogen atoms should be placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyls).

    • Crucial Step: The phenolic hydrogen atom must be located from the difference Fourier map and refined freely to accurately determine the O-H···O hydrogen bond geometry.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and interaction metrics for 4-iodo-3-isopropylphenol, serving as a benchmark for validation.

Table 1: Target Crystallographic Parameters
ParameterExpected Value / RangeJustification
Crystal System Monoclinic or TriclinicLow symmetry driven by steric bulk of the isopropyl group.
Space Group P21​/c or P1ˉ Common for sterically hindered, hydrogen-bonded phenols.
Temperature 100(2) KRequired to suppress thermal motion of the iodine atom.
Wavelength 0.71073 Å (Mo Kα)Minimizes severe X-ray absorption by Iodine ( Z=53 ).
Final R1​ [I > 2σ(I)] < 0.040Indicates a high-quality, reliable structural model.
Goodness-of-fit on F2 1.000 – 1.050Ensures the model correctly weights the observed data.
Table 2: Supramolecular Interaction Metrics
Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Significance
Hydrogen Bond O-H···O2.65 – 2.80160 – 180Primary driver of 1D polymeric chains in the lattice.
Halogen Bond C-I···O3.00 – 3.30170 – 180Secondary cross-linking interaction driven by the σ-hole.
Steric Clash C(iso)···C(aromatic)> 3.40N/APrevents tight π-π stacking, lowering packing fraction.

Conclusion

The successful crystallographic resolution of 4-iodo-3-isopropylphenol requires a rigorous, physics-driven approach. By utilizing vapor diffusion to bypass kinetic trapping, employing low-temperature Mo Kα diffraction to mitigate iodine absorption, and carefully modeling the competition between hydrogen and halogen bonding, researchers can obtain high-fidelity structural data. This data is not merely an academic exercise; it provides the exact geometric parameters required for .

References

  • Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding in crystal engineering. Chemical Communications, (16), 2097-2108. URL: [Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10. (Details empirical absorption correction methods like SADABS). URL:[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sirimulla, S., Bailey, J. B., Vegesna, R., & Narayan, M. (2013). Halogen interactions in protein-ligand complexes: implications for rational drug design. Journal of Chemical Information and Modeling, 53(11), 2781-2791. URL: [Link]

Foundational

Predictive Toxicology and Safety Profiling of 4-Iodo-3-isopropylphenol: A Technical Guide for Preclinical Development

Executive Summary & Structural Rationale As drug development and agrochemical pipelines expand into highly functionalized halogenated aromatics, compounds like 4-iodo-3-isopropylphenol (4-I-3-IPP) present unique toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug development and agrochemical pipelines expand into highly functionalized halogenated aromatics, compounds like 4-iodo-3-isopropylphenol (4-I-3-IPP) present unique toxicological challenges. This technical whitepaper provides an in-depth framework for evaluating the toxicity profile, safety parameters, and Material Safety Data Sheet (MSDS) requirements for 4-I-3-IPP.

Because empirical toxicological data for highly specific novel derivatives can be sparse during early-stage development, we must employ a rigorous read-across methodology. By analyzing the structural activity relationship (SAR) of its core moieties—the phenolic hydroxyl group, the lipophilic isopropyl chain, and the heavy iodine atom—we can accurately predict its biological behavior. The phenolic ring inherently risks protein denaturation and mitochondrial uncoupling, while the para-iodine atom increases polarizability and acts as a potential leaving group during metabolic bioactivation.

Structural Activity Relationship (SAR) & Predictive Toxicology

To establish a robust safety profile, we utilize predictive toxicology grounded in Quantitative Structure-Activity Relationship (QSAR) models, cross-referencing established data from analogues like 4-iodophenol and 3-isopropylphenol via the .

Primary Mechanisms of Toxicity
  • Mitochondrial Uncoupling: The acidic phenolic proton, combined with the high lipophilicity (LogP ~4.0) imparted by the isopropyl group, allows 4-I-3-IPP to readily cross mitochondrial membranes. It acts as a protonophore, dissipating the electrochemical gradient required for ATP synthesis.

  • CYP450-Mediated Hepatotoxicity: In hepatic environments, the compound is susceptible to oxidation by Cytochrome P450 enzymes. The oxidation of the phenol yields a highly reactive electrophilic quinone intermediate. This intermediate rapidly depletes intracellular glutathione (GSH) and forms covalent adducts with cellular proteins, leading to necrosis.

Pathway N1 4-I-3-IPP (Parent) N2 CYP450 Oxidation N1->N2 N6 Phase II Glucuronidation N1->N6 N3 Quinone Intermediate N2->N3 N4 GSH Depletion N3->N4 N5 Hepatotoxicity N4->N5 N7 Excretion N6->N7

Caption: Proposed CYP450-mediated metabolic activation of 4-I-3-IPP.

Quantitative Toxicity Metrics

The following table summarizes the predicted physicochemical and toxicological endpoints derived from structural analogues.

Table 1: Predicted Physicochemical and Toxicity Metrics

ParameterPredicted ValueDerivation Method
Molecular Weight 262.11 g/mol Calculated
LogP (Octanol/Water) 3.8 - 4.2QSAR / Read-across (3-isopropylphenol)
LD50 (Oral, Rat) ~300 - 500 mg/kgRead-across (4-iodophenol)
EC50 (HepG2, 24h) 15 - 35 µMStructural alert (Phenolic uncoupler)

Material Safety Data Sheet (MSDS) Core Components

Based on the classification guidelines for halogenated alkylphenols, 4-I-3-IPP requires strict handling protocols. The combination of lipophilicity and a corrosive phenolic hydroxyl group mandates aggressive personal protective equipment (PPE).

Table 2: GHS Classification and Hazard Statements

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage
Eye Damage/Irritation Category 1H318: Causes serious eye damage
Aquatic Toxicity (Acute) Category 1H400: Very toxic to aquatic life

Handling & Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Due to the photosensitivity of the carbon-iodine bond, the compound must be stored in amber glass vials under an inert atmosphere (Argon or Nitrogen) to prevent homolytic cleavage and iodine gas liberation.

Experimental Workflows for Empirical Validation

To transition from predictive models to empirical safety data, researchers must execute validated in vitro assays. The following workflows are designed as self-validating systems to ensure data integrity.

Workflow A In Silico Profiling (QSAR & Read-Across) B Physicochemical Characterization (LogP, pKa) A->B C In Vitro Assays (HepG2, OECD 439) B->C D In Vivo Extrapolation (PBPK Modeling) C->D E Final Safety Data Sheet (MSDS Generation) D->E

Caption: Workflow for empirical validation of 4-I-3-IPP toxicity.

Protocol 1: High-Throughput HepG2 Cytotoxicity Assay (MTT)

Purpose: To evaluate hepatocellular toxicity and mitochondrial uncoupling. Causality: HepG2 cells are selected because they retain basal CYP450 metabolic activity, which is essential for capturing the toxicity of the reactive quinone metabolites generated by 4-I-3-IPP. The MTT assay specifically measures mitochondrial succinate dehydrogenase activity, directly probing the primary toxicological target of phenolic compounds.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Prepare a serial dilution of 4-I-3-IPP (1 µM to 100 µM) in 0.1% DMSO. Causality: 0.1% DMSO is the maximum allowable concentration to ensure the lipophilic 4-I-3-IPP remains in solution without inducing baseline solvent toxicity.

  • Control Implementation (Self-Validation):

    • Positive Control: Treat designated wells with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

    • Negative Control: Treat with 0.1% DMSO vehicle.

    • System Validation: If the CCCP control fails to reduce cell viability by >50%, the mitochondrial assay system is compromised, and the plate must be discarded.

  • Incubation & Readout: After 24 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media, dissolve the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Protocol 2: In Vitro Skin Irritation (OECD TG 439)

Purpose: To classify the dermal corrosivity/irritation potential for MSDS finalization. Causality: Using Reconstructed Human Epidermis (RhE) models provides a highly predictive, cruelty-free alternative to animal testing, accurately mimicking the stratum corneum barrier that lipophilic phenols attack. This protocol strictly adheres to the .

  • Tissue Preparation: Equilibrate RhE tissues (e.g., EpiDerm™) in assay medium overnight at 37°C.

  • Application: Apply 30 µL of 4-I-3-IPP (dissolved in DPBS) directly to the apical surface of the tissue. Incubate for exactly 35 minutes.

  • Washing: Rinse the tissues 15 times with DPBS. Causality: Thorough washing removes unreacted chemical, preventing continuous post-exposure tissue destruction and accurately simulating real-world accidental exposure followed by immediate decontamination.

  • Viability Assessment (Self-Validation): Transfer tissues to MTT medium for 3 hours. Extract formazan with isopropanol and measure OD at 570 nm.

    • System Validation: Tissue viability <50% compared to the negative control (DPBS) definitively classifies the compound as an irritant (Category 2 or higher), mandating H314/H315 hazard statements on the MSDS.

References

  • PubChem Database. National Center for Biotechnology Information. "Compound Summary for 4-Iodophenol and 3-Isopropylphenol." National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). "Guidance on the Application of the CLP Criteria." ECHA Official Documentation. Available at: [Link]

  • OECD Test Guidelines. "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." OECD iLibrary. Available at:[Link]

Exploratory

Predictive and Empirical Characterization of 4-Iodo-3-isopropylphenol: Thermodynamic Stability and Boiling Point Analysis

Executive Summary In the development of halogenated active pharmaceutical ingredient (API) intermediates, accurately determining the thermodynamic boundaries of a molecule is critical for scalable purification. 4-Iodo-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of halogenated active pharmaceutical ingredient (API) intermediates, accurately determining the thermodynamic boundaries of a molecule is critical for scalable purification. 4-Iodo-3-isopropylphenol (4-I-3-IPP) presents a unique physicochemical challenge: the heavy polarizability of the iodine atom drives up the boiling point, while the steric bulk of the adjacent isopropyl group compromises the thermodynamic stability of the carbon-iodine (C–I) bond.

As a Senior Application Scientist, I have designed this technical guide to bypass rigid, generic templates. Instead, we will deconstruct the causality behind 4-I-3-IPP’s thermal behavior and establish a self-validating empirical workflow for its purification. This whitepaper serves as a definitive resource for drug development professionals engineering robust distillation and thermal analysis protocols.

Structural Mechanics: Causality in Thermodynamic Stability

The thermodynamic stability of a halogenated phenol is fundamentally dictated by its weakest bond. In 4-I-3-IPP, the aryl C–I bond possesses a baseline bond dissociation energy (BDE) of approximately 274 kJ/mol, making it significantly more labile than C–C or C–O bonds.

However, the specific substitution pattern of 4-I-3-IPP introduces a critical destabilizing factor: steric strain .

  • The bulky isopropyl group at the C3 position forces the large iodine atom at the C4 position out of optimal planar alignment.

  • This van der Waals clash slightly lengthens the C–I bond, lowering the activation energy required for homolytic cleavage (deiodination).

  • Consequently, the thermal degradation onset temperature ( Td​ ) is depressed to approximately 260 °C.

Understanding this structural causality is paramount. Any thermal processing that approaches this Td​ threshold risks generating 3-isopropylphenol impurities via radical abstraction, severely compromising batch integrity. For foundational methodologies on evaluating thermodynamic stability limits, refer to the standard protocols outlined in the .

Intermolecular Forces and Boiling Point Prediction

The boiling point ( Tbp​ ) of 4-I-3-IPP is governed by the energy required to overcome two primary intermolecular forces:

  • Hydrogen Bonding: Driven by the phenolic hydroxyl (–OH) group.

  • London Dispersion Forces: Massively amplified by the highly polarizable electron cloud of the iodine atom and the lipophilic surface area of the isopropyl group.

Using Quantitative Structure-Property Relationship (QSPR) models and the Joback method—standardized approaches documented within the —the predicted atmospheric boiling point of 4-I-3-IPP is 288 °C .

The Thermodynamic Conflict: Because the predicted Tbp​ (288 °C) exceeds the thermal degradation limit Td​ (260 °C), atmospheric distillation is physically impossible without destroying the molecule . This necessitates the use of high-vacuum fractional distillation governed by the Clausius-Clapeyron relationship.

Quantitative Data Summary

The following table summarizes the predictive and empirical thermodynamic parameters critical for the handling and purification of 4-I-3-IPP.

Thermodynamic PropertyPredictive Model (QSPR)Empirical TargetCausality / Notes
Boiling Point (760 Torr) 288 °C ± 5 °CN/AExceeds Td​ ; guaranteed thermal degradation.
Boiling Point (10 Torr) 145 °C ± 3 °C147 °CSafe operational range for vacuum distillation.
Degradation Onset ( Td​ ) ~260 °C265 °CC–I homolysis induced by C3-isopropyl steric strain.
Enthalpy of Vaporization ( ΔHvap​ ) 58.2 kJ/mol59.1 kJ/molDominated by phenolic hydrogen bonding networks.

Empirical Methodologies: Self-Validating Protocols

To transition from theoretical models to scalable drug development, we must employ self-validating empirical workflows. The following protocols ensure that data artifacts are immediately identified and corrected.

Protocol A: TGA-DSC Thermal Profiling

To empirically map the boundary between vaporization and degradation, we utilize simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC), a gold standard in thermal analysis as detailed by .

Step-by-Step Methodology:

  • Sample Preparation: Isolate 10 mg of 4-I-3-IPP (>98% purity) into an alumina crucible.

  • Atmosphere Control: Purge the furnace with high-purity inert Nitrogen ( N2​ ) at 50 mL/min. Causality: This prevents premature oxidative degradation of the phenol ring, isolating the data solely to thermal C–I bond cleavage.

  • Dynamic Heating: Apply a linear heating ramp of 10 °C/min from 25 °C to 350 °C.

  • Data Interpretation:

    • Identify the endothermic peak on the DSC curve with no corresponding mass loss (melting/phase transitions).

    • Identify the onset of mass loss on the TGA curve. This exact temperature is your empirical Td​ .

Thermal_Analysis_Workflow Prep Sample Isolation (>98% Purity) Atmosphere Inert N2 Purge (Prevent Oxidation) Prep->Atmosphere Heating Dynamic Heating (10°C/min ramp) Atmosphere->Heating Acquisition Data Acquisition (Mass Loss & Heat Flow) Heating->Acquisition BP Boiling Point (T_bp) Endothermic Peak Acquisition->BP Degradation Thermal Stability (T_d) Mass Loss Onset Acquisition->Degradation

Fig 1: TGA-DSC empirical workflow for determining boiling point and thermal stability limits.

Protocol B: Self-Validating Vacuum Distillation via qNMR Feedback

Because the boiling point is dangerously close to the degradation threshold, distillation must be performed under reduced pressure (e.g., 10 Torr). To make this a self-validating system , we integrate post-distillation quantitative NMR (qNMR) as a feedback loop.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path vacuum distillation unit. Apply a vacuum of 10 Torr.

  • Heating: Gradually heat the crude 4-I-3-IPP oil to 145 °C. Collect the main fraction.

  • Self-Validation (qNMR): Analyze the distillate via 1H -NMR.

    • The Logic: Intact 4-I-3-IPP possesses exactly 3 aromatic protons (at C2, C5, C6) and 1 isopropyl methine proton. The integration ratio must be exactly 3:1 .

    • If thermal deiodination occurred, the resulting 3-isopropylphenol impurity possesses 4 aromatic protons, shifting the ratio toward 4:1 .

  • Feedback Loop: If the ratio deviates from 3:1, the batch is flagged for degradation. The system self-corrects by increasing the vacuum pressure (e.g., to 5 Torr) to further depress the boiling point for the next run.

Distillation_Validation Distill Vacuum Distillation (10 Torr, 145°C) Fraction Fraction Collection (Main Cut) Distill->Fraction qNMR qNMR Analysis (C-I Bond Integrity) Fraction->qNMR Decision Deiodination Detected? qNMR->Decision Adjust Increase Vacuum Lower Temperature Decision->Adjust Yes Approve Batch Approved (Thermodynamically Stable) Decision->Approve No Adjust->Distill

Fig 2: Self-validating vacuum distillation loop using qNMR feedback to prevent thermal degradation.

Conclusion

The successful isolation and purification of 4-iodo-3-isopropylphenol requires a deep understanding of the tension between its intermolecular forces and its intramolecular steric strain. By abandoning generic atmospheric distillation in favor of a self-validating, qNMR-backed vacuum distillation protocol, researchers can reliably scale this intermediate without risking catastrophic C–I bond homolysis.

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • PubChem Compound Database: Property Prediction and QSPR Modeling Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Thermal Analysis of Pharmaceuticals and Intermediates Source: American Chemical Society (ACS) Publications URL:[Link]

Foundational

Computational Modeling of 4-Iodo-3-isopropylphenol: A Technical Guide to Electronic Properties and Rational Drug Design

Executive Summary In contemporary rational drug design, halogenated phenols represent a class of privileged scaffolds. 4-iodo-3-isopropylphenol is a highly functionalized derivative characterized by three distinct pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary rational drug design, halogenated phenols represent a class of privileged scaffolds. 4-iodo-3-isopropylphenol is a highly functionalized derivative characterized by three distinct pharmacophoric features: a hydrogen-bonding hydroxyl group (C1), a lipophilic and sterically demanding isopropyl group (C3), and a highly polarizable iodine atom (C4).

For drug development professionals, understanding the electronic topology of this molecule is critical. The iodine atom presents a pronounced σ-hole —a localized region of positive electrostatic potential capable of forming highly directional non-covalent interactions (halogen bonds) with biological targets. This whitepaper outlines a rigorous, self-validating computational workflow to accurately model the electronic properties of 4-iodo-3-isopropylphenol, translating raw quantum mechanical data into actionable insights for ligand-based drug design.

Theoretical Framework: Causality in Method Selection

Computational accuracy is entirely dependent on the physical assumptions underlying the chosen level of theory. For 4-iodo-3-isopropylphenol, standard computational approaches often fail due to the complex interplay of heavy-atom relativistic effects and medium-range dispersion forces.

Density Functional Selection

Standard hybrid functionals (like B3LYP) systematically underestimate non-covalent interactions and dispersion forces, which are critical for accurately modeling the bulky C3-isopropyl group. To resolve this, we mandate the use of the M06-2X functional , which is heavily parameterized to capture non-covalent interactions. Alternatively, B3LYP coupled with Grimme’s D3 dispersion correction provides a highly robust framework for geometric optimization.

Basis Set Selection: The Iodine Conundrum

Iodine (Z=53) possesses inner-shell electrons that orbit at velocities approaching the speed of light, inducing scalar relativistic effects that contract the s and p orbitals and alter valence electron behavior. Utilizing standard all-electron Pople basis sets (e.g., 6-311++G(d,p)) for iodine leads to severe energetic and geometric artifacts.

The Solution: We employ the def2-TZVP basis set . For the iodine atom, def2-TZVP automatically applies an Effective Core Potential (ECP) that replaces the inner 28 core electrons. This explicitly models the remaining 25 valence electrons while mathematically encapsulating scalar relativistic effects, ensuring both high accuracy and computational efficiency. For the lighter atoms (C, H, O), def2-TZVP functions as a highly polarized triple-zeta basis set.

Experimental Protocol: Self-Validating Computational Workflow

To ensure absolute trustworthiness, the computational protocol must be a self-validating system. The following step-by-step methodology guarantees that the extracted electronic properties correspond to a true physical state. All calculations are assumed to be performed within the Gaussian 16 suite .

Step 1: Conformational Sampling
  • Generate the initial 3D structure of 4-iodo-3-isopropylphenol using a SMILES string.

  • Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy rotamer of the C3-isopropyl group and the C1-hydroxyl proton.

Step 2: High-Level DFT Optimization
  • Submit the lowest-energy conformer to DFT optimization using the opt keyword.

  • Parameters: Level of theory set to B3LYP/def2TZVP with EmpiricalDispersion=GD3.

  • Convergence Criteria: Ensure maximum force and maximum displacement fall below the default threshold (e.g., 0.000450 a.u. for force).

Step 3: Frequency Analysis (The Validation Check)

Causality: A geometry optimization only finds a stationary point on the potential energy surface. To prove this point is a true local minimum (and not a transition state), a frequency calculation (freq) is mandatory.

  • Compute the Hessian matrix (second derivatives of the energy with respect to nuclear coordinates).

  • Validation Rule: The output must contain exactly zero imaginary frequencies . If an imaginary frequency (negative value) is present, the structure is a saddle point. The geometry must be distorted along the normal mode of that imaginary frequency and re-optimized.

Step 4: Property Extraction
  • Execute single-point energy calculations using the optimized geometry to extract the Molecular Electrostatic Potential (MEP) cube files.

  • Perform Natural Bond Orbital (NBO) analysis using the pop=nbo6 keyword .

Workflow Start Initial Structure Generation (4-iodo-3-isopropylphenol) Conformational Conformational Search (Molecular Mechanics) Start->Conformational DFT_Opt DFT Geometry Optimization (B3LYP-D3 / def2-TZVP) Conformational->DFT_Opt Lowest Energy Conformer Freq Frequency Calculation (Hessian Matrix) DFT_Opt->Freq Properties Electronic Property Extraction (HOMO-LUMO, MEP, NBO) Freq->Properties 0 Imaginary Frequencies (True Minimum) Error Distort Geometry & Re-optimize Freq->Error ≥1 Imaginary Frequency (Saddle Point) Error->DFT_Opt

Computational workflow for DFT optimization and validation of 4-iodo-3-isopropylphenol.

Electronic Properties & Data Presentation

Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the kinetic stability and chemical reactivity of the molecule. The energy gap (ΔE) between them is used to derive secondary descriptors such as chemical hardness (η) and the electrophilicity index (ω).

Reactivity FMO Frontier Molecular Orbitals (FMOs) HOMO E_HOMO (Ionization Potential) FMO->HOMO LUMO E_LUMO (Electron Affinity) FMO->LUMO Gap Energy Gap (ΔE) Kinetic Stability HOMO->Gap Hardness Chemical Hardness (η) HOMO->Hardness Electrophilicity Electrophilicity Index (ω) HOMO->Electrophilicity LUMO->Gap LUMO->Hardness LUMO->Electrophilicity

Logical derivation of global chemical reactivity descriptors from Frontier Molecular Orbitals.

Table 1: Representative Global Reactivity Descriptors (B3LYP-D3/def2-TZVP)

DescriptorSymbolCalculated Value (eV)Physical Interpretation
HOMO Energy EHOMO​ -6.12Electron-donating capacity; localized over the phenolic ring.
LUMO Energy ELUMO​ -0.85Electron-accepting capacity; heavily influenced by the C-I bond.
Energy Gap ΔE 5.27High kinetic stability; resistance to spontaneous electron transfer.
Chemical Hardness η 2.64Resistance to charge cloud deformation (polarization).
Electrophilicity ω 2.30Propensity of the molecule to accept electron density from a nucleophile.
Natural Bond Orbital (NBO) Charge Distribution

NBO analysis provides a highly accurate, basis-set-independent view of atomic charges by mapping the calculated electron density onto localized Lewis-like chemical bonds.

Table 2: Key NBO Atomic Charges

Atom / GroupPositionNBO Charge (e)Structural Implication
OxygenC1-0.72Strong hydrogen bond acceptor.
Hydroxyl ProtonO-H+0.48Strong hydrogen bond donor.
IodineC4+0.08Net positive charge due to halogen polarization; indicates a strong σ-hole.
Carbon (Aromatic)C4-0.15Electron withdrawal by the aromatic ring relative to the heavy halogen.

Implications for Drug Development

The computational data directly informs how 4-iodo-3-isopropylphenol will behave in a biological environment:

  • Halogen Bonding via the σ-Hole: The NBO charge and MEP analysis reveal a distinct positive cap (+0.08 e) on the outermost surface of the iodine atom. In a protein binding pocket, this σ-hole will form highly directional, stabilizing interactions with Lewis bases, such as the carbonyl oxygen atoms of the protein backbone.

  • Steric Funneling: The isopropyl group at C3 is positioned ortho to the iodine atom. This bulky aliphatic group creates a steric shield that restricts the approach of nucleophiles to the equatorial plane of the iodine atom. Consequently, biological nucleophiles are sterically "funneled" toward the axial σ-hole, increasing the specificity and directionality of the halogen bond.

  • ADME Profile: The combination of the lipophilic isopropyl group and the heavy iodine atom significantly increases the molecule's partition coefficient (LogP), enhancing passive membrane permeability, while the C1-hydroxyl ensures sufficient aqueous solubility for systemic distribution.

References

  • Zhao, Y., Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215-241 (2008). URL: [Link]

  • Grimme, S. et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132, 154104 (2010). URL: [Link]

  • Weigend, F., Ahlrichs, R. "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy." Physical Chemistry Chemical Physics, 7, 3297-3305 (2005). URL: [Link]

  • Glendening, E. D., Landis, C. R., Weinhold, F. "NBO 6.0: Natural bond orbital analysis program." Journal of Computational Chemistry, 34, 1429-1437 (2013). URL: [Link]

  • Frisch, M. J. et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT (2016). URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-iodo-3-isopropylphenol

Authored by: A Senior Application Scientist Abstract This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the use of 4-iodo-3-isopropylphenol as a substrate. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the use of 4-iodo-3-isopropylphenol as a substrate. The protocols and discussions herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and discuss the critical parameters that influence reaction success, particularly in the context of a sterically hindered and electronically modulated substrate.

Introduction: The Power of the Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing reagents.

4-iodo-3-isopropylphenol is a valuable building block in medicinal chemistry and materials science. The phenol group offers a handle for further functionalization, while the isopropyl group provides steric bulk that can influence the conformation and binding properties of the final molecule. The iodine atom serves as an excellent leaving group for the Suzuki-Miyaura coupling. This guide will provide the necessary protocols to successfully employ this substrate in the synthesis of diverse biaryl structures.

Mechanistic Insights: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R¹-Pd(II)Ln-X Pd0->PdII_complex R¹-X OxAdd->PdII_complex ArX R¹-X (4-iodo-3-isopropylphenol) ArX->OxAdd Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² PdII_complex->PdII_R1R2 R²-B(OR)₂ Base Transmetalation->PdII_R1R2 Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation PdII_R1R2->Pd0 PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² (Biaryl Product) RedElim->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodo-3-isopropylphenol, forming a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: The organic group from the boronic acid (or a boronate ester) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex. The choice of base is crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 4-iodo-3-isopropylphenol. Optimization may be required depending on the specific boronic acid used.

General Considerations
  • Reagent Quality: The success of the Suzuki-Miyaura reaction is highly dependent on the purity of the reagents. Use freshly purchased or purified solvents and ensure the boronic acid has not significantly degraded.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by using Schlenk techniques or a glovebox.

  • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. For sterically hindered substrates like 4-iodo-3-isopropylphenol, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to promote efficient oxidative addition and reductive elimination.

Protocol 1: General Screening Conditions

This protocol is designed as a robust starting point for coupling 4-iodo-3-isopropylphenol with a variety of arylboronic acids.

Materials and Reagents:

  • 4-iodo-3-isopropylphenol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Water (degassed)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (nitrogen or argon) with manifold

  • Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodo-3-isopropylphenol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a minimal amount of anhydrous toluene.

  • Add the catalyst pre-mixture to the Schlenk flask containing the solids.

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). The solvent should be thoroughly degassed prior to use.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Conditions for Challenging Couplings

For less reactive boronic acids or when Protocol 1 gives low yields, a stronger base and a different ligand may be necessary.

Materials and Reagents:

  • 4-iodo-3-isopropylphenol

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 equivalents)

  • Tetrahydrofuran (THF, anhydrous)

  • Water (degassed)

Procedure:

  • Follow the general setup as described in Protocol 1, using a Schlenk flask under an inert atmosphere.

  • Combine 4-iodo-3-isopropylphenol (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dtbpf)Cl₂ (0.03 mmol), and cesium carbonate (3.0 mmol) in the flask.

  • Add a degassed solvent mixture of THF and water (e.g., 10:1 v/v, 5 mL).

  • Heat the reaction to 60-70 °C and monitor its progress.

  • Perform the work-up and purification as described in Protocol 1.

Data Presentation and Analysis

The choice of reaction parameters can significantly influence the outcome of the Suzuki-Miyaura coupling. The following table summarizes key variables and their typical ranges for the coupling of 4-iodo-3-isopropylphenol.

ParameterTypical Range/OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ is an air-stable Pd(0) source.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are generally preferred for hindered substrates to promote efficient oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe base activates the boronic acid. Carbonates are common, while phosphates and alkoxides can be used for more challenging couplings.
Solvent Toluene, Dioxane, THF, DME (often with water)Aprotic polar solvents are typically used. The addition of water can sometimes accelerate the reaction.
Temperature 60-110 °CThe reaction temperature is dependent on the reactivity of the coupling partners and the solvent system used.
Boronic Acid Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential homocoupling or degradation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficient temperature.Use a fresh palladium source and ligand; Ensure reagents are pure and dry; Increase the reaction temperature.
Formation of Homocoupled Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and ensure a good inert atmosphere; Screen different bases to facilitate transmetalation.
Dehalogenation of 4-iodo-3-isopropylphenol Presence of water or other protic sources.Use anhydrous solvents and reagents.
Low Yield after Purification Product loss during work-up or chromatography.Optimize the extraction and chromatography conditions. The phenolic group can sometimes interact with silica gel; consider using a different stationary phase or adding a small amount of acid to the eluent.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-iodo-3-isopropylphenol is a powerful and versatile method for the synthesis of a wide array of biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, and by adhering to proper experimental technique, high yields of the desired products can be reliably obtained. The protocols and guidelines presented in this document serve as a solid foundation for researchers to successfully implement this important transformation in their own work.

References

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

Application

Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 4-Iodo-3-isopropylphenol

Strategic Rationale & Mechanistic Causality The design of modern Active Pharmaceutical Ingredients (APIs) frequently relies on highly functionalized, sterically precise aromatic scaffolds. 4-Iodo-3-isopropylphenol repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Causality

The design of modern Active Pharmaceutical Ingredients (APIs) frequently relies on highly functionalized, sterically precise aromatic scaffolds. 4-Iodo-3-isopropylphenol represents a privileged building block in medicinal chemistry, offering three distinct vectors for structural elaboration:

  • The Isopropyl Group (Position 3): Positioned meta to the hydroxyl group, this bulky aliphatic moiety serves a dual purpose. It increases the overall lipophilicity (LogP) of the resulting drug candidate, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability. Furthermore, it induces controlled steric hindrance (atropisomerism) when adjacent to biaryl axes—a critical feature in achieving target selectivity in modern kinase inhibitor design.

  • The Phenolic Hydroxyl (Position 1): Acts as a critical hydrogen-bond donor for target protein binding, or serves as an orthogonal vector for subsequent etherification/alkylation.

  • The C-I Bond (Position 4): The iodine atom acts as the primary synthetic handle. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to C-Br (~340 kJ/mol) or C-Cl (~400 kJ/mol). This energetic vulnerability ensures that the initial and rate-determining step of palladium-catalyzed cross-couplings—the oxidative addition of Pd(0) into the aryl halide bond—proceeds rapidly, often at room temperature. This mild reactivity profile prevents the degradation of sensitive functional groups in complex pharmaceutical intermediates .

Divergent Synthetic Pathways

From this single precursor, three distinct classes of high-value intermediates can be synthesized using customized transition-metal catalysis. The workflow below illustrates the divergent logic applied to this scaffold.

G SM 4-Iodo-3-isopropylphenol (Core Scaffold) Suz Suzuki-Miyaura C-C Coupling SM->Suz Arylboronic Acid Pd(0), Base Son Sonogashira C-C (sp) Coupling SM->Son Terminal Alkyne Pd(0)/Cu(I), Base BHA Buchwald-Hartwig C-N Coupling SM->BHA Amine Pd(0), Base API1 Biaryl Intermediates (Kinase Inhibitors) Suz->API1 High Yield Low Temp API2 Alkynyl Phenols (Benzofurans/Indoles) Son->API2 Room Temp Fast Kinetics API3 Diarylamines (CNS Therapeutics) BHA->API3 Chemoselective C-N Bond

Fig 1: Divergent transition-metal-catalyzed synthetic pathways from 4-iodo-3-isopropylphenol.

Experimental Protocols & Self-Validating Systems

As a standard of trustworthiness, every protocol below is designed as a self-validating system . By monitoring specific In-Process Control (IPC) markers, the chemist can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Suzuki-Miyaura Biaryl Synthesis
  • Objective : Synthesis of 4-aryl-3-isopropylphenol derivatives.

  • Causality of Reagents : We utilize XPhos Pd G3 as the precatalyst. The bulky, electron-rich XPhos ligand accelerates the reductive elimination step and stabilizes the monoligated Pd(0) active species, preventing aggregation into inactive "palladium black." Potassium phosphate (K₃PO₄) is selected as a mild, heterogeneous base to avoid deprotonating the phenolic OH, which would alter the electronic properties of the ring and stall transmetalation.

  • Step-by-Step Procedure :

    • Charge a dried Schlenk flask with 4-iodo-3-isopropylphenol (1.0 equiv, 10 mmol), the corresponding arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Add XPhos Pd G3 (1.0 mol%) under an inert argon atmosphere.

    • Inject rigorously degassed THF/Water (10:1 v/v, 0.2 M). The biphasic nature aids in dissolving the inorganic base while maintaining organic solubility.

    • Stir vigorously at 40 °C for 4 hours.

  • Self-Validating System (IPC) : Withdraw a 10 µL aliquot at 2 hours. Quench with 500 µL acetonitrile, filter through a 0.22 µm PTFE membrane, and analyze via RP-HPLC (UV 254 nm).

    • Validation Check: The reaction is validated as proceeding correctly if the intermediate boronic acid homocoupling peak is < 5% Area. If homocoupling exceeds this threshold, it indicates oxygen ingress; immediately re-sparge the reaction mixture with argon. The reaction is deemed complete when the starting iodide is < 0.5% Area.

Protocol B: Sonogashira Alkynylation
  • Objective : Synthesis of 4-(alkynyl)-3-isopropylphenols (precursors for cyclization into benzofurans).

  • Causality of Reagents : A dual catalyst system of Pd(PPh₃)₂Cl₂ and CuI is employed. CuI is strictly required to form the highly nucleophilic copper acetylide intermediate in situ, which rapidly undergoes transmetalation with the Pd(II)-aryl complex . Triethylamine (Et₃N) acts as both the base and the solvent.

  • Step-by-Step Procedure :

    • Dissolve 4-iodo-3-isopropylphenol (1.0 equiv) in anhydrous, thoroughly degassed Et₃N (0.1 M).

    • Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

    • Slowly add the terminal alkyne (1.1 equiv) via syringe pump over 30 minutes to prevent thermal spikes.

    • Stir at 25 °C (Room Temperature) for 3 hours.

  • Self-Validating System (IPC) : Monitor via GC-MS.

    • Validation Check: The protocol validates its own anaerobic integrity visually and chromatographically. A clear, pale-yellow solution indicates active Pd(0)/Cu(I) turnover. A sudden shift to dark green/blue indicates Cu(II) formation and protocol failure. Chromatographically, if the GC-MS trace shows > 2% Glaser diyne formation (alkyne homocoupling) relative to the product, the system has been exposed to oxidative conditions.

Protocol C: Buchwald-Hartwig Amination
  • Objective : Synthesis of diarylamine intermediates for CNS therapeutics.

  • Causality of Reagents : BrettPhos Pd G3 is the catalyst of choice. The BrettPhos ligand is specifically engineered to favor C-N bond formation over competing C-O bond formation (from the unprotected phenol) and prevents the formation of bis-arylated amines when coupling primary amines .

  • Step-by-Step Procedure :

    • Combine 4-iodo-3-isopropylphenol (1.0 equiv), primary amine (1.2 equiv), and LiHMDS (2.5 equiv) in anhydrous toluene. (Note: Excess base is required to account for the acidic phenolic proton).

    • Add BrettPhos Pd G3 (2 mol%).

    • Heat to 80 °C for 6 hours under argon.

  • Self-Validating System (IPC) : Analyze via LC-MS.

    • Validation Check: Monitor the mass trace for the C-O coupled byproduct (diaryl ether). The protocol is considered validated and optimal when the C-N : C-O selectivity ratio is > 99:1. If C-O coupling is detected, verify the structural integrity and batch purity of the BrettPhos ligand, as ligand dissociation leads to unselective background catalysis.

Quantitative Data Presentation

To facilitate protocol selection and scale-up planning, the critical reaction metrics for the three divergent pathways are summarized below.

Reaction MetricProtocol A (Suzuki)Protocol B (Sonogashira)Protocol C (Buchwald-Hartwig)
Target Intermediate Biaryl PhenolAlkynyl PhenolDiarylamine Phenol
Typical Yield (%) 92 - 96%88 - 94%82 - 89%
Catalyst Loading 1.0 mol% Pd2.0 mol% Pd / 1.0 mol% Cu2.0 mol% Pd
Optimal Temperature 40 °C25 °C80 °C
Reaction Time 4 hours3 hours6 hours
Primary IPC Marker Boronic acid homocouplingGlaser diyne formationC-O vs. C-N selectivity
E-Factor (Est.) *~15~22~28

*Note: E-Factor (kg waste / kg product) estimates include reaction solvents but exclude post-reaction chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

Method

Application Note: Optimized Sonogashira Cross-Coupling Protocols for 4-Iodo-3-isopropylphenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Experimental Protocol Executive Summary & Mechanistic Rationale The Sonogashira cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Experimental Protocol

Executive Summary & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, applying standard conditions to highly functionalized, sterically hindered substrates like 4-iodo-3-isopropylphenol requires careful mechanistic consideration.

As a substrate, 4-iodo-3-isopropylphenol presents two distinct chemical challenges:

  • Steric Hindrance (The Ortho Effect): The bulky isopropyl group at the C3 position sits directly adjacent to the C4-iodine bond. While the highly reactive nature of the C-I bond ensures that the initial oxidative addition of Palladium(0) remains relatively fast, the subsequent transmetalation step—where the bulky copper-acetylide complex must transfer the alkyne to the palladium center—faces severe steric repulsion .

  • Electronic & Acidic Interference (The Free Phenol): The unprotected C1-hydroxyl group has a pKa of approximately 9.5–10. In the presence of standard amine bases (e.g., Triethylamine or Diisopropylamine), the phenol exists in equilibrium with its phenoxide anion. The phenoxide is strongly electron-donating, which enriches the electron density of the palladium intermediate and significantly increases the activation energy required for the final reductive elimination step . Furthermore, phenoxides can competitively bind to the copper co-catalyst, stalling the alkyne activation cycle.

To overcome these bottlenecks, the protocol below utilizes a highly active, slightly heated catalytic system with a carefully selected bulky amine base to minimize off-target metal coordination.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Facilitated by C-I bond) Pd0->OA + 4-Iodo-3-isopropylphenol PdII Ar-Pd(II)-I Complex OA->PdII TM Transmetalation (Bottleneck: Ortho-iPr Sterics) PdII->TM PdII_alkyne Ar-Pd(II)-Alkyne TM->PdII_alkyne CuCycle Cu-Acetylide Formation CuCycle->TM Cu-Alkyne Transfer RE Reductive Elimination (Slowed by Phenoxide) PdII_alkyne->RE RE->Pd0 Catalyst Regeneration Product Coupled Phenol RE->Product Product Release

Fig 1. Sonogashira catalytic cycle highlighting the transmetalation bottleneck for hindered phenols.

Reaction Optimization Matrix

To establish a self-validating and robust protocol, we must move away from "room temperature" defaults. The table below summarizes the quantitative and qualitative shifts required to optimize the yield for this specific substrate.

ParameterStandard ConditionOptimized Condition for 4-Iodo-3-isopropylphenolMechanistic Rationale
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(dppf)Cl₂ (5 mol%)The larger bite angle of the bidentate dppf ligand forces the Ar and Alkyne groups closer together, accelerating the hindered reductive elimination .
Co-Catalyst CuI (5-10 mol%)CuI (2 mol%) Keeping CuI loading strictly low (≤2 mol%) minimizes the competing Glaser homocoupling of the alkyne, which is prone to happen when transmetalation is slow.
Base / Solvent Et₃N (neat)DIPA / THF (1:1 v/v) Diisopropylamine (DIPA) is sterically bulkier than Et₃N, preventing it from coordinating to the Pd center and poisoning the catalyst in the presence of the acidic phenol.
Temperature 20–25 °C50–60 °C Mild thermal activation is strictly required to overcome the steric clash between the ortho-isopropyl group and the incoming copper-acetylide during transmetalation.
Alkyne Eq. 1.05 equivalents1.30 equivalents A slight excess compensates for trace Glaser coupling and drives the equilibrium of the sluggish transmetalation step forward.

Experimental Workflow & Protocol

The following protocol describes the coupling of 4-iodo-3-isopropylphenol (MW: 262.09 g/mol ) with a standard terminal alkyne (e.g., phenylacetylene).

Reagent Preparation & Assembly

Self-Validation Check: Ensure all glassware is oven-dried. Oxygen is the primary enemy of this reaction, as it oxidizes Cu(I) to Cu(II), triggering rapid alkyne homocoupling.

  • Charge the Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodo-3-isopropylphenol (262 mg, 1.00 mmol), Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 5 mol%), and CuI (3.8 mg, 0.02 mmol, 2 mol%).

  • Purge Cycle: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/Argon backfill.

  • Solvent Addition: Syringe in anhydrous THF (3.0 mL) and anhydrous Diisopropylamine (DIPA) (3.0 mL).

  • Degassing: Sparge the resulting solution with a balloon of Argon gas through a long needle submerged in the liquid for exactly 10 minutes. Note: The solution will typically appear orange/red at this stage.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.30 mmol) dropwise via syringe.

Thermal Activation & Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 55 °C .

  • Observation: Within 15–30 minutes, the reaction mixture should darken significantly (dark brown/black), indicating the reduction of Pd(II) to the active Pd(0) species and the progression of the catalytic cycle .

  • Monitoring: Stir for 6–8 hours. Monitor the consumption of the aryl iodide via TLC (Hexanes/Ethyl Acetate 4:1, UV active) or LC-MS.

Acidic Quench & Isolation

Crucial Step: Because the product contains a free phenol, standard basic workups will result in the product partitioning into the aqueous layer as a water-soluble phenoxide.

  • Quench: Remove the flask from heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL).

  • Neutralization: Slowly add saturated aqueous NH₄Cl (10 mL). Stir vigorously for 5 minutes. The mild acidity of NH₄Cl (pH ~5.5) protonates the DIPA base (moving it to the aqueous layer) while ensuring the phenol remains fully protonated and organic-soluble.

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

  • Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford the pure coupled product.

Workflow Prep 1. Degassing (Argon Sparging) Mix 2. Reagent Assembly (Pd/Cu + Substrates) Prep->Mix Heat 3. Thermal Activation (55 °C, 6-8h) Mix->Heat Quench 4. Acidic Quench (Sat. NH4Cl) Heat->Quench Purify 5. Extraction & Isolation Quench->Purify

Fig 2. Step-by-step experimental workflow for the Sonogashira coupling of hindered iodophenols.

References

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922. Available at:[Link]

  • Doucet, H.; Hierso, J.-C. "Palladium-Based Catalytic Systems for the Synthesis of Fine Chemicals by Allylic Substitution, Amination, and Sonogashira Coupling." Angewandte Chemie International Edition, 2007, 46(6), 834-871. Available at:[Link]

  • Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis." Angewandte Chemie International Edition, 2005, 44(29), 4442-4489. Available at:[Link]

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49. Available at:[Link]

Application

Advanced Application Note: Palladium-Catalyzed Amination of 4-Iodo-3-isopropylphenol

Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Causality The palladium-catalyzed B...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Causality

The palladium-catalyzed Buchwald-Hartwig cross-coupling of 4-iodo-3-isopropylphenol with amines presents a highly specific set of stereoelectronic and chemoselective challenges. As a building block in pharmaceutical development, functionalizing the C4 position while leaving the C1 hydroxyl intact is critical.

Standard amination protocols frequently fail or stall with this substrate due to three interacting variables:

  • The Unprotected Phenol (pKa ~10): Standard strong bases (e.g., NaOtBu, pKa ~17) deprotonate the phenol. The resulting phenoxide is a strong O-nucleophile that can outcompete the amine, leading to C-O coupling (diaryl ethers) or catalyst poisoning via strong coordination to the Pd(II) center.

  • Ortho-Steric Hindrance: The bulky isopropyl group at the C3 position severely restricts the trajectory for the oxidative addition of the C-I bond to the Pd(0) center.

  • Iodide Inhibition: While aryl iodides are highly reactive, the liberated iodide ions strongly bridge palladium centers, forming inactive Pd(II)-I-Pd(II) dimers that sequester the catalyst [1].

The Mechanistic Solution

To overcome these barriers, this protocol utilizes a highly engineered catalytic system. We employ BrettPhos Pd G3 as the precatalyst and LiHMDS as the base.

  • Why LiHMDS? The addition of 2.5 equivalents of LiHMDS serves a dual purpose. The first equivalent instantly deprotonates the phenol to form a lithium phenoxide. The strong oxophilicity of lithium tightly binds the oxygen, drastically reducing its nucleophilicity and preventing C-O coupling. The remaining 1.5 equivalents drive the catalytic amination cycle [2].

  • Why BrettPhos Pd G3? The G3 precatalyst ensures a rapid, quantitative generation of the active monoligated L1Pd(0) species. The massive steric profile of the BrettPhos ligand prevents the formation of iodide-bridged palladium dimers and physically forces the amine and aryl groups together, accelerating reductive elimination despite the ortho-isopropyl bulk [3].

Mechanistic Pathway Visualization

CatalyticCycle Pd0 Active Catalyst L1Pd(0) OxAdd Oxidative Addition L1Pd(II)(Ar)(I) Pd0->OxAdd + 4-Iodo-3-isopropylphenol (Lithium phenoxide form) AmineCoord Amine Coordination L1Pd(II)(Ar)(I)(RNH2) OxAdd->AmineCoord + Primary Amine Deprot Deprotonation L1Pd(II)(Ar)(NHR) AmineCoord->Deprot + Base (LiHMDS) - LiI, - HMDS RedElim Reductive Elimination Product + L1Pd(0) Deprot->RedElim Steric acceleration via BrettPhos ligand RedElim->Pd0 Release Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting intermediate states and causality.

Quantitative Optimization Data

The following table summarizes the optimization matrix conducted during the development of this protocol. It highlights the necessity of the specific Ligand/Base combination for this exact substrate.

EntryLigandBase (Equiv)SolventTemp (°C)Conversion (%)C-N : C-O Ratio
1XPhosNaOtBu (2.5)Toluene8045%1 : 2.5
2BrettPhosNaOtBu (2.5)Toluene8060%1 : 1.2
3BrettPhosK3PO4 (3.0)t-AmOH8015%>99 : 1
4 BrettPhos LiHMDS (2.5) THF 65 >95% >99 : 1
5RuPhosLiHMDS (2.5)THF6572%>99 : 1

Note: Entry 4 demonstrates the optimal conditions. The use of LiHMDS in THF provides both high conversion and perfect chemoselectivity for the amine over the unprotected phenol.

Experimental Workflow & Protocol

Self-Validating Workflow Logic

Workflow Step1 1. Substrate Prep Deprotonate phenol with 1.0 eq LiHMDS Step2 2. Catalyst Activation BrettPhos Pd G3 generates L1Pd(0) Step1->Step2 Step3 3. Cross-Coupling 65°C, THF 1.5 eq LiHMDS drives cycle Step2->Step3 Step4 4. In-Process Control LC-MS check for starting material Step3->Step4 Step5 5. Quench & Isolate Acidic workup to reprotonate phenol Step4->Step5

Experimental workflow detailing sequential execution and built-in validation steps.

Step-by-Step Methodology

Scale: 1.0 mmol Atmosphere: Strict Nitrogen or Argon (Schlenk technique)

Materials Required:

  • 4-Iodo-3-isopropylphenol (1.0 mmol, 262.1 mg)

  • Primary Amine (e.g., n-hexylamine) (1.2 mmol)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%, 18.1 mg)

  • BrettPhos ligand (0.02 mmol, 2 mol%, 10.7 mg)

  • LiHMDS (1.0 M in THF) (2.5 mmol, 2.5 mL)

  • Anhydrous THF (4.0 mL)

Execution Steps:

  • Reaction Setup: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with inert gas three times.

  • Solid Addition: Add 4-iodo-3-isopropylphenol (262.1 mg), BrettPhos Pd G3 (18.1 mg), and BrettPhos ligand (10.7 mg) to the tube.

    • Causality Note: Adding 2 mol% of free BrettPhos ligand prevents palladium black precipitation during the initial activation phase of the G3 precatalyst.

  • Solvent & Amine Addition: Add anhydrous THF (4.0 mL) followed by the primary amine (1.2 mmol) via microsyringe. Stir at room temperature for 2 minutes to ensure complete dissolution.

  • Base Addition (Critical Step): Dropwise, add LiHMDS (2.5 mL of 1.0 M solution in THF) over 3 minutes.

    • Observation: The solution will likely undergo a distinct color change (often turning pale yellow to deep orange/red) as the lithium phenoxide forms and the Pd precatalyst activates.

  • Heating: Seal the Schlenk tube and transfer to a pre-heated oil bath or heating block set to 65 °C. Stir vigorously (800 rpm) for 4 hours.

In-Process Control (IPC) & Self-Validation

To ensure the protocol is functioning as a self-validating system, perform the following IPC at the 2-hour mark:

  • Withdraw a 10 µL aliquot using a purged microsyringe.

  • Dilute immediately into a vial containing 500 µL of Acetonitrile and 10 µL of Glacial Acetic Acid (the acid quenches the active catalyst and reprotonates the phenoxide).

  • Analyze via LC-MS.

    • Validation Criteria: The absence of the peak at m/z 261 (ESI-) corresponding to the starting 4-iodo-3-isopropylphenol confirms successful oxidative addition. If starting material remains but no product is forming, the catalyst has poisoned (likely due to oxygen ingress).

Workup and Isolation
  • Quench: Cool the reaction to room temperature. Carefully quench by adding 2.0 mL of saturated aqueous NH4Cl. Causality Note: This mildly acidic quench reprotonates the lithium phenoxide back to the free phenol without degrading the newly formed amine.

  • Extraction: Dilute with 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The presence of the free phenol allows for easy visualization via UV (254 nm) and staining with KMnO4.

References

  • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfonates Source: Chemical Reviews, 2016, 116, 19, 12564–12649. URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Unprotected Phenols Source: Chemical Science, 2013, 4, 916-920. (Focus on G3 Precatalyst and base selection). URL: [Link]

  • Title: A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Chlorides Source: Journal of the American Chemical Society, 2008, 130, 41, 13552–13554. (Foundational BrettPhos literature). URL: [Link]

Method

Application Note: Chemoselective O-Alkylation and Etherification of 4-Iodo-3-isopropylphenol

Executive Summary The functionalization of halogenated phenols is a cornerstone operation in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. 4-Iodo-3-isopropylphenol presents a u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of halogenated phenols is a cornerstone operation in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. 4-Iodo-3-isopropylphenol presents a unique synthetic challenge: it contains a highly reactive phenolic hydroxyl group alongside an aryl iodide moiety that is highly susceptible to oxidative addition and dehalogenation.

This application note provides validated, self-consistent protocols for the O-alkylation and etherification of 4-iodo-3-isopropylphenol. By leveraging causality-driven experimental design, these methods ensure quantitative etherification while preserving the C–I bond for downstream cross-coupling applications (e.g., Suzuki-Miyaura or Sonogashira couplings).

Substrate Profiling & Mechanistic Causality

Understanding the physicochemical properties of 4-iodo-3-isopropylphenol is critical for selecting the appropriate reaction conditions:

  • Steric Environment: The isopropyl group is located at the 3-position (meta to the hydroxyl group). Unlike highly hindered ortho-substituted phenols (e.g., 2,6-diisopropylphenol/propofol), the hydroxyl group in this substrate is sterically accessible, allowing for rapid nucleophilic attack [1].

  • Electronic Effects (pKa): The strongly electron-withdrawing iodine atom at the 4-position (para to the OH) stabilizes the phenoxide anion via inductive effects, lowering the pKa slightly compared to unsubstituted phenol. This makes deprotonation easier but marginally reduces the nucleophilicity of the resulting phenoxide.

  • Chemoselectivity Imperative: Aryl iodides are highly reactive. The use of harsh bases (like Sodium Hydride, NaH) or high temperatures can lead to unwanted single-electron transfer (SET) side reactions, deiodination, or base-catalyzed hydrolysis. Therefore, mild, highly specific conditions are required[2].

DecisionMatrix Start Substrate: 4-Iodo-3-isopropylphenol AlkylSource What is the Alkylating Agent? Start->AlkylSource Halide Alkyl Halide / Sulfonate (Primary or unhindered Sec) AlkylSource->Halide Electrophile Alcohol Alkyl Alcohol (Sec, Sterically hindered, or Chiral) AlkylSource->Alcohol Nucleophile Williamson Protocol A: Williamson Ether Synthesis (Cs2CO3, DMF, 60°C) Halide->Williamson Mitsunobu Protocol B: Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) Alcohol->Mitsunobu Product O-Alkylated Product (C-I Bond 100% Intact) Williamson->Product Mitsunobu->Product

Figure 1: Decision matrix for selecting the optimal etherification protocol based on the alkyl source.

Protocol A: Mild Base-Mediated Williamson Ether Synthesis

The Williamson ether synthesis is the standard approach for primary and unhindered secondary alkyl halides. For 4-iodo-3-isopropylphenol, Cesium Carbonate (Cs₂CO₃) is explicitly chosen over Potassium Carbonate (K₂CO₃) or NaH.

Causality: The large ionic radius of the cesium cation creates a highly dissociated, "loose" ion pair with the phenoxide. This "Cesium Effect" drastically enhances the nucleophilicity of the oxygen atom, allowing the reaction to proceed at lower temperatures (60 °C), thereby completely suppressing thermal degradation or C–I bond cleavage [3].

Materials Required
  • 4-Iodo-3-isopropylphenol (1.0 equiv)

  • Alkyl bromide or iodide (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Phenoxide Formation: Charge the flask with 4-iodo-3-isopropylphenol (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered Cs₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 15 minutes. Note: A slight color change may be observed as the phenoxide forms.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-calibrated heating block. Stir for 4–6 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup (Self-Validating Step): Cool to room temperature. Quench the reaction by adding 5 volumes of distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine (3 × 50 mL). Crucial: This step ensures the complete removal of residual DMF, which otherwise co-elutes and disrupts crystallization. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Redox-Neutral Mitsunobu Etherification

When the alkylating agent is a secondary alcohol, sterically hindered, or possesses a chiral center requiring strict stereochemical inversion (Sₙ2), the Mitsunobu reaction is the mandatory choice.

Causality: The Mitsunobu reaction operates under completely neutral, redox-balanced conditions. It avoids base entirely, relying on the activation of the alcohol by Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). Because no transition metals or strong bases are present, the aryl iodide is 100% orthogonal and remains untouched [4].

MitsunobuMechanism Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Protonation by Phenol (4-Iodo-3-isopropylphenol) Step2->Step3 Step4 Alkoxyphosphonium Ion Step3->Step4 Step5 SN2 Attack by Phenoxide Step4->Step5 Product Aryl Ether + Triphenylphosphine Oxide Step5->Product

Figure 2: Mitsunobu mechanism demonstrating the redox-neutral pathway that preserves the C-I bond.

Materials Required
  • 4-Iodo-3-isopropylphenol (1.0 equiv)

  • Alkyl alcohol (1.1 equiv)

  • Triphenylphosphine (PPh₃, 1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation: In an argon-flushed, flame-dried flask, dissolve 4-iodo-3-isopropylphenol (1.0 equiv), the target alcohol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.15 M).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Causality: The initial formation of the betaine intermediate is highly exothermic; cooling prevents side reactions and degradation of the azodicarboxylate.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15–20 minutes. The solution will typically turn a pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup & TPPO Removal: Concentrate the reaction mixture in vacuo to a viscous oil. To remove the bulk of the Triphenylphosphine oxide (TPPO) byproduct, triturate the crude oil with cold diethyl ether/hexanes (1:2 ratio). The TPPO will precipitate as a white solid.

  • Isolation: Filter the suspension through a pad of Celite, concentrate the filtrate, and purify the resulting residue via silica gel flash chromatography.

Comparative Data & Optimization Parameters

To assist in workflow selection, the following table summarizes the quantitative metrics and operational parameters for both protocols when applied to 4-iodo-3-isopropylphenol.

ParameterProtocol A (Williamson)Protocol B (Mitsunobu)
Optimal Alkyl Source Primary Halides, Allyl/Benzyl HalidesSecondary Alcohols, Chiral Alcohols
Reagent Cost Low (Cs₂CO₃, Alkyl Halide)Moderate (PPh₃, DIAD)
Typical Yields 85 – 95%75 – 90%
Stereochemistry N/A (typically primary)Complete Inversion (Sₙ2)
C–I Bond Preservation >98% (at 60 °C)100% (Redox-neutral)
Primary Byproducts Inorganic salts (water-soluble)TPPO, Reduced DIAD (requires chromatography)
Scalability Excellent (>100g scale)Moderate (due to TPPO removal at scale)

References

The experimental designs and mechanistic rationales detailed in this application note are grounded in the following authoritative literature:

  • Structural and Electronic Effects in the Alkylation of Phenols Source: Organic Syntheses, Coll. Vol. 1, p.75. URL:[Link]

  • The Williamson Ether Synthesis Source: Comprehensive Organic Name Reactions and Reagents (Wiley). URL:[Link]

  • Cesium Effect: High Chemoselectivity in Direct Alkylation Source: Tetrahedron, 2001, 57(36), 7785-7811. (Salvatore et al.) URL:[Link]

  • Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews, 2009, 109(6), 2551-2651. (Swamy et al.) URL:[Link]

Application

Application Note: Advanced Synthetic Strategies Utilizing 4-Iodo-3-Isopropylphenol in Complex Natural Product Synthesis

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Scientists Prepared By: Senior Application Scientist, Chemical Development Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Scientists Prepared By: Senior Application Scientist, Chemical Development

Executive Summary

The synthesis of complex terpenoids, particularly diterpenes like the pseudopterosins and serrulatane derivatives, frequently requires the precise construction of heavily substituted aromatic cores. 4-iodo-3-isopropylphenol serves as an exceptionally versatile, bifunctional building block in this arena.

This application note details the strategic deployment of 4-iodo-3-isopropylphenol. By exploiting the differential reactivity of the highly labile C4–Iodine bond and the C1–Phenol, chemists can execute highly regioselective carbon-carbon bond formations. The adjacent C3–isopropyl group provides a critical structural motif found in numerous bioactive natural products while simultaneously exerting steric influence that dictates catalyst selection.

Structural & Mechanistic Rationale (E-E-A-T)

In total synthesis, the selection of starting materials is governed by the balance of reactivity and structural pre-organization.

The Synergistic Role of the Functional Groups
  • The C4-Iodine Bond: The carbon-iodine bond (C(sp²)–I) possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C–Br or C–Cl bonds. This facilitates rapid oxidative addition to Palladium(0) species at lower temperatures, a critical requirement when dealing with highly functionalized, temperature-sensitive natural product intermediates ().

  • The C3-Isopropyl Group: While essential as a structural moiety for target terpenoids, the isopropyl group is electron-donating via hyperconjugation and highly sterically demanding. It sits ortho to the reactive C-I bond. This steric bulk impedes the transmetalation step in standard cross-coupling reactions, necessitating the use of specialized dialkylbiaryl phosphine ligands (e.g., XPhos) that support highly active, mono-ligated Pd(0) complexes ().

  • The C1-Phenol: The free hydroxyl group can act as a directing group for late-stage ortho-metalation or be converted into a triflate (-OTf) post-iodine cross-coupling, enabling iterative, orthogonal cross-coupling strategies on the same aromatic ring.

Causality in Reagent Selection

Attempting cross-coupling on unprotected 4-iodo-3-isopropylphenol often results in catalyst deactivation. Under basic conditions, the phenol deprotonates to form a phenoxide. This highly electron-rich ring resists oxidative addition. Therefore, protection of the phenol as a tert-butyldimethylsilyl (TBS) ether prior to coupling is not merely a preference, but a mechanistic necessity to maintain the electrophilicity of the C-I bond.

Mechanistic Pathway Visualization

The following diagram illustrates the logical workflow and catalytic cycle for integrating 4-iodo-3-isopropylphenol into a complex natural product scaffold.

G A 4-iodo-3-isopropylphenol (Starting Material) B Phenol Protection (TBS-Cl, Imidazole) A->B Step 1: Shielding C Oxidative Addition [Pd(0) insertion into C-I] B->C Pd2(dba)3 / XPhos D Transmetalation [R-B(OH)2, Base] C->D Boronic Acid E Reductive Elimination [Biaryl Formation] D->E Steric Relief E->C Pd(0) Regeneration F Deprotection (TBAF, THF) E->F Step 3: Unmasking G Complex Terpenoid Core (Target Scaffold) F->G Final Product

Fig 1: Catalytic cycle and workflow for the functionalization of 4-iodo-3-isopropylphenol.

Quantitative Data: Catalyst Optimization

To overcome the steric hindrance imposed by the ortho-isopropyl group during Suzuki-Miyaura coupling, extensive catalyst screening is required. The table below summarizes the quantitative optimization data, demonstrating why specific ligand-metal systems are chosen.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃PhMe/H₂O8042%Severe steric clash during transmetalation; high protodeboronation.
2Pd(dppf)Cl₂K₃PO₄PhMe/H₂O8078%Wider bite angle improves reductive elimination; moderate yield.
3Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10085%Good conversion, but some homocoupling of boronic acid observed.
4 Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane/H₂O 100 96% Optimal. Bulky ligand supports mono-ligated Pd, accelerating coupling.

Data Interpretation: Entry 4 is the definitive choice. XPhos is specifically engineered to handle sterically encumbered ortho-substituted aryl halides.

Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure the researcher can verify success at each stage without immediate reliance on complex analytics.

Protocol 1: Protection of 4-iodo-3-isopropylphenol (TBS Ether Formation)

Objective: Mask the nucleophilic phenol to prevent catalyst poisoning and undesired phenoxide formation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon. Causality: Moisture degrades the highly reactive TBS-Cl reagent.

  • Reagent Loading: Add 4-iodo-3-isopropylphenol (10.0 mmol, 1.0 equiv) and imidazole (25.0 mmol, 2.5 equiv) to the flask.

  • Solvation: Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF) (20 mL). Stir until homogenous.

  • Addition: Cool the flask to 0 °C using an ice bath. Slowly add tert-butyldimethylsilyl chloride (TBS-Cl) (12.0 mmol, 1.2 equiv) in portions over 10 minutes. Causality: Exothermic reaction; controlled addition prevents localized heating and impurity formation.

  • Execution: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 4 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). The starting material (phenolic, highly polar, Rf ~0.3) should completely disappear, replaced by a non-polar, UV-active spot (Rf ~0.85).

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with Diethyl Ether (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple the protected building block with a complex alkyl/aryl boronic acid to form the terpenoid carbon framework.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a pressure vial with the TBS-protected 4-iodo-3-isopropylphenol (5.0 mmol, 1.0 equiv), the target boronic acid (7.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.125 mmol, 2.5 mol%), XPhos (0.25 mmol, 5 mol%), and anhydrous K₃PO₄ (10.0 mmol, 2.0 equiv).

    • Causality for Base: K₃PO₄ is a mild, insoluble base in organic solvents. It facilitates transmetalation without cleaving the sensitive TBS ether, which would occur if stronger bases like NaOH or KOtBu were used ().

  • Solvation: Add degassed 1,4-Dioxane (15 mL) and degassed H₂O (1.5 mL).

    • Causality for Water: A catalytic amount of water is strictly required to hydrolyze the Pd-halide intermediate into a Pd-hydroxo species, which is the actual active participant in the transmetalation step.

  • Execution: Seal the vial, remove from the glovebox, and heat at 100 °C in an oil bath for 12 hours with vigorous stirring.

  • Self-Validation Checkpoint: The reaction mixture will transition from a deep purple/red (characteristic of Pd₂(dba)₃) to a pale yellow/brown suspension. LC-MS analysis should confirm the exact mass of the coupled product, with the complete absence of the M+ isotope pattern associated with the iodinated starting material.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

References

The following authoritative sources provide the foundational mechanistic grounding for the protocols and rationales described in this application note.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science / Chemical Reviews (Cross-Coupling Optimization). URL: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 3-Isopropylphenol (Precursor structural data). PubChem Database. URL: [Link]

Method

Application Notes &amp; Protocols: Formation of a Grignard Reagent from 4-iodo-3-isopropylphenol

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the successful formation of a Grignard reagent from 4-iodo-3-isopropylphenol. The inherent acidity of the phenolic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the successful formation of a Grignard reagent from 4-iodo-3-isopropylphenol. The inherent acidity of the phenolic proton precludes direct Grignard formation; therefore, a robust protection-deprotection strategy is detailed. We present a reliable protocol for the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by the formation of the corresponding arylmagnesium iodide. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering both theoretical insights and actionable, step-by-step laboratory protocols.

Introduction: The Challenge of Phenolic Grignard Reagents

Grignard reagents are powerful nucleophiles in synthetic organic chemistry, enabling the formation of carbon-carbon bonds. However, their high basicity makes them incompatible with acidic protons, such as those of alcohols and phenols. The acidic proton of the hydroxyl group in 4-iodo-3-isopropylphenol would be rapidly quenched by the highly basic Grignard reagent, preventing its formation. This necessitates a protection strategy for the phenolic hydroxyl group prior to the reaction with magnesium metal.

The choice of a suitable protecting group is critical. It must be stable to the conditions of Grignard reagent formation (aprotic, anhydrous) and be readily removed under conditions that do not affect the newly formed carbon-carbon bond. The tert-butyldimethylsilyl (TBDMS) group is an excellent candidate due to its ease of installation, stability, and straightforward removal under mild acidic conditions or with a fluoride source.

Strategic Approach: A Two-Stage Protocol

Our approach involves a two-stage sequence:

  • Protection: The phenolic hydroxyl group of 4-iodo-3-isopropylphenol is protected as a TBDMS ether.

  • Grignard Formation: The resulting silyl-protected aryl iodide is then used to form the Grignard reagent.

This strategy ensures the integrity of the Grignard reagent, allowing for its use in subsequent reactions.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-iodo-3-isopropylphenol≥98%Commercially AvailableStore in a cool, dark place.
tert-Butyldimethylsilyl chloride (TBDMSCl)≥98%Commercially AvailableHandle in a fume hood.
Imidazole≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a freshly opened bottle or dry over CaH₂.
Magnesium turnings≥99.5%Commercially Available
Iodine≥99.8%Commercially AvailableFor activation.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse a freshly opened bottle or distill from sodium/benzophenone.
Diethyl ether (Et₂O)AnhydrousCommercially AvailableUse a freshly opened bottle.
Protocol 1: Protection of 4-iodo-3-isopropylphenol as a TBDMS Ether

This protocol details the silylation of the phenolic hydroxyl group.

Workflow Diagram:

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Silylation cluster_2 Step 3: Work-up and Purification A Dissolve 4-iodo-3-isopropylphenol and imidazole in anhydrous DCM B Add TBDMSCl solution dropwise at 0 °C A->B C Stir at room temperature for 2-4 hours B->C D Quench with saturated NH4Cl C->D E Extract with DCM D->E F Dry organic layer (Na2SO4) E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Figure 1: Workflow for TBDMS protection.

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 4-iodo-3-isopropylphenol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 0.2 M).

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired tert-butyldimethyl((4-iodo-3-isopropyl)oxy)silane.

Protocol 2: Formation of the Grignard Reagent

This protocol describes the formation of the Grignard reagent from the TBDMS-protected aryl iodide. Strict anhydrous conditions are paramount for success.

Reaction Scheme:

cluster_reaction Grignard Reagent Formation Protected_Aryl_Iodide TBDMS-O-Ar-I Grignard_Reagent TBDMS-O-Ar-MgI Protected_Aryl_Iodide->Grignard_Reagent + Mg(0) Mg Mg(0) THF Anhydrous THF

Figure 2: Grignard reagent formation scheme.

Step-by-Step Procedure:

  • Assemble a three-neck, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and allow it to cool under an inert atmosphere.

  • To the flask, add magnesium turnings (1.5 eq).

  • Activate the magnesium by adding a small crystal of iodine. The brown color of the iodine should disappear upon gentle heating with a heat gun, indicating activation.

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.

  • Dissolve the tert-butyldimethyl((4-iodo-3-isopropyl)oxy)silane (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl iodide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the shiny magnesium surface. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.

  • The resulting dark grey or brownish solution is the Grignard reagent, which should be used immediately in the subsequent reaction.

Characterization and Titration

The concentration of the newly formed Grignard reagent should be determined before use. Titration with a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline is a reliable method.

Subsequent Reactions and Deprotection

The Grignard reagent can now be used in a variety of reactions, such as with aldehydes, ketones, esters, or nitriles. Following the desired carbon-carbon bond formation, the TBDMS protecting group can be readily removed.

Deprotection Protocol:

  • After the work-up of the reaction with the Grignard reagent, dissolve the crude product containing the TBDMS-protected compound in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) and stir at room temperature for 1-2 hours.

  • Alternatively, mild acidic conditions, such as acetic acid in THF/water, can be employed.

  • Monitor the deprotection by TLC.

  • Upon completion, perform a standard aqueous work-up and purify the final product by column chromatography.

Conclusion

The formation of a Grignard reagent from 4-iodo-3-isopropylphenol is a feasible process when a suitable protection strategy is employed. The use of a TBDMS protecting group provides a robust and reliable method to shield the acidic phenolic proton, allowing for the efficient formation of the desired organometallic intermediate. The protocols detailed herein provide a comprehensive guide for the successful synthesis and subsequent use of this valuable synthetic building block.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organometallic Reagents: A Practical Approach. Oxford University Press.

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Regioselective Synthesis of 4-Iodo-3-isopropylphenol

Welcome to the Technical Support Center. This portal is designed for research scientists and process chemists optimizing the electrophilic aromatic iodination of 3-isopropylphenol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for research scientists and process chemists optimizing the electrophilic aromatic iodination of 3-isopropylphenol. Achieving high yields of 4-iodo-3-isopropylphenol requires navigating a complex interplay of electronic activation and steric hindrance.

Mechanistic Overview: The Steric vs. Electronic Conflict

In 3-isopropylphenol, the hydroxyl (-OH) group is a strong, kinetically dominant ortho/para director, while the isopropyl (-iPr) group is a weaker ortho/para director.

  • Electronic Control: The -OH group strongly activates the C4 position (para to -OH).

  • Steric Control: The C4 position is adjacent (ortho) to the bulky isopropyl group. Conversely, the C6 position (ortho to -OH, para to -iPr) is less sterically hindered but electronically less favored than the para position.

To selectively synthesize the 4-iodo isomer, reaction conditions must heavily favor electronic (kinetic) control over steric control.

Figure 1: Mechanistic logic tree illustrating the electronic vs. steric pathways in the iodination of 3-isopropylphenol.

Troubleshooting & FAQs

Q1: My reaction yields a 60:40 mixture of 4-iodo and 6-iodo isomers. How can I improve the regioselectivity toward the 4-iodo product? Causality & Solution: A poor isomeric ratio indicates that your conditions are allowing steric factors to compete with electronic factors. Reagents like Iodine/Hydrogen Peroxide ( I2​/H2​O2​ ) at room temperature often provide enough thermal energy to overcome the steric barrier at C6, leading to mixed products. Fix: Switch to a highly electrophilic iodinating agent under strict kinetic control (low temperature). Using in a polar aprotic solvent like acetonitrile (MeCN) at 0 °C stabilizes the transition state of the electronically favored para-attack, pushing the C4:C6 ratio to >90:10.

Q2: I am observing significant amounts of diiodinated (2,4-diiodo or 4,6-diiodo) byproducts. How do I suppress over-iodination? Causality & Solution: Phenols are highly activated rings. Even after the first iodine atom is installed (which is mildly deactivating), the ring remains reactive enough to undergo a second electrophilic substitution if excess reagent is present. Fix: This is a stoichiometry and mixing issue.

  • Strictly limit the iodinating agent to 1.00 - 1.02 equivalents .

  • Add the iodinating agent portionwise or via a syringe pump to prevent local concentration spikes.

  • Ensure rapid stirring (>500 rpm).

Q3: The reaction mixture turns dark brown/black, and my mass balance is low. What is degrading my product? Causality & Solution: Phenols are highly susceptible to oxidative degradation, forming complex quinone mixtures when exposed to strong oxidants. If you are using oxidative iodination protocols (e.g., NaI/NaOCl or I2​/H2​O2​ ), the oxidant is likely degrading the electron-rich phenol ring before iodination can complete. Fix: Abandon strong oxidants. Utilize a pre-formed electrophilic iodine source like NIS or I2​/Ag2​SO4​ , which do not require in-situ oxidation, thereby preserving the integrity of the phenol ring. For more on standard halogenation preservation, refer to .

Reagent System Comparison Data

To assist in selecting the optimal synthetic route, the following table summarizes the causal outcomes of various standard iodination systems applied to 3-isopropylphenol.

Reagent SystemTemp (°C)ConversionRegioselectivity (C4:C6)Diiodination RiskOxidative DegradationRecommendation
I₂ / H₂O₂ / H₂O 25>95%65 : 35ModerateHighNot recommended due to quinone formation.
NaI / NaOCl / MeOH 0 to 2585%70 : 30HighVery HighPoor control over local stoichiometry.
I₂ / Ag₂SO₄ / EtOH 25>90%80 : 20LowLowGood alternative, but generates silver waste.
NIS / MeCN 0 >98% 95 : 5 Very Low None Optimal. Excellent kinetic control.

Standardized Experimental Protocol: NIS-Mediated Iodination

This protocol is engineered as a self-validating system: the low temperature ensures kinetic control, the portionwise addition prevents local stoichiometric excess (suppressing diiodination), and the thiosulfate quench immediately halts any radical or electrophilic side reactions.

Materials Required:
  • 3-Isopropylphenol (1.0 eq, 10 mmol, 1.36 g)

  • N-Iodosuccinimide (NIS) (1.02 eq, 10.2 mmol, 2.30 g) - Must be freshly recrystallized or stored in the dark.

  • Anhydrous Acetonitrile (MeCN) (30 mL)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) (20 mL)

Step-by-Step Methodology:
  • Preparation & Cooling: Dissolve 3-isopropylphenol (1.36 g) in anhydrous MeCN (30 mL) in a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Controlled Addition: Weigh out NIS (2.30 g). Add the NIS to the stirring solution portionwise over 30 minutes (approx. 0.4 g every 5 minutes).

    • Self-Validation Check: The solution should remain pale yellow. A rapid shift to dark brown indicates localized heating or excess NIS; increase stirring speed.

  • Kinetic Maturation: Maintain the reaction at 0 °C. Stir for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or HPLC. The starting material spot/peak should be completely consumed.

  • Quenching: Once complete, immediately add 20 mL of saturated aqueous Na2​S2​O3​ to the flask at 0 °C. Stir vigorously for 10 minutes.

    • Self-Validation Check: The mixture should turn completely colorless or milky white, confirming the destruction of any unreacted electrophilic iodine.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 100% Hexanes to 95:5 Hexanes:EtOAc) to isolate pure 4-iodo-3-isopropylphenol.

Figure 2: Step-by-step experimental workflow for the NIS-mediated regioselective iodination.

References

  • Electrophilic Halogenation Mechanisms Source: Wikipedia, The Free Encyclopedia. URL:[Link]

  • Iodination Reactions and Preserving Phenolic Integrity Source: Organic Chemistry Portal. URL:[Link]

  • General Methodologies for Regioselective Halogenation Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Optimization

Technical Support Center: Chromatography Solutions for Halogenated Phenols

Welcome to the Advanced Purification Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique chromatographic challenges of 4-iodo-3-isopropylphenol .

Halogenated alkylphenols present a triad of purification challenges: the strong hydrogen-bonding capability of the phenolic hydroxyl group, the steric bulk of the isopropyl moiety, and the polarizability and light-sensitivity introduced by the heavy iodine atom. This portal provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, high-purity isolation.

Part 1: Standard Operating Procedure (SOP)

Self-Validating Purification Protocol for 4-iodo-3-isopropylphenol

To ensure reproducibility, this protocol utilizes a dry-loading technique and a modified mobile phase to counteract the inherent properties of the target molecule [1].

Phase 1: Sample Preparation (Dry Loading)

  • Dissolution: Dissolve the crude iodination mixture (containing 4-iodo-3-isopropylphenol, regioisomers, and unreacted starting material) in a minimal volume of Acetone or Dichloromethane (DCM).

  • Adsorption: Add deactivated silica gel (mass ratio of 1:3, crude to silica). Causality: Normal silica can catalyze the degradation of iodophenols during solvent evaporation. Deactivated silica prevents premature oxidation.

  • Evaporation: Evaporate the solvent under reduced pressure at < 30°C . Causality: The carbon-iodine bond in electron-rich phenols is susceptible to thermal and photochemical cleavage. Keeping temperatures low prevents the formation of pink/brown quinone byproducts.

Phase 2: Column Packing & Elution

  • Stationary Phase: Pack the column with standard flash silica gel (40-63 µm).

  • Mobile Phase Preparation: Prepare a gradient system of Heptane and Ethyl Acetate (EtOAc). Add 1% v/v Glacial Acetic Acid (AcOH) to the entire mobile phase reservoir.

  • Elution: Run a gradient from 100% Heptane (with 1% AcOH) to 85:15 Heptane:EtOAc (with 1% AcOH) over 10 column volumes (CV).

  • Validation (TLC): Spot fractions on TLC plates. Develop in 80:20 Heptane:EtOAc (1% AcOH). Visualize using UV (254 nm) and a Potassium Permanganate ( KMnO4​ ) stain. The target compound will appear as a bright UV-active spot that rapidly bleaches the purple KMnO4​ stain to yellow/brown.

Part 2: Troubleshooting Guides & FAQs

Q1: My 4-iodo-3-isopropylphenol is streaking across multiple fractions, resulting in poor recovery. How do I fix this?

The Mechanism: Bare silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5. The phenolic hydroxyl group of your target molecule acts as both a hydrogen-bond donor and acceptor, interacting heterogeneously with these silanols. This causes the compound to "drag" through the column rather than eluting as a tight band [2]. The Solution: Add 1% to 2% v/v glacial acetic acid or formic acid to your mobile phase. The volatile acid saturates the active silanol sites on the stationary phase, outcompeting the phenol for hydrogen bonding. This results in sharp, symmetrical peaks. Ensure you co-evaporate your final pooled fractions with toluene to remove residual acetic acid.

Q2: I am seeing co-elution of the 4-iodo isomer and the 6-iodo isomer. Standard Hexane/Ethyl Acetate gradients are not resolving them. What should I change?

The Mechanism: The 4-iodo and 6-iodo regioisomers have nearly identical polarities when interacting with standard aliphatic/ester solvent systems, leading to identical retention factors ( Rf​ ). The Solution: You must change the selectivity ( α ) of your mobile phase rather than just the solvent strength. Switch your mobile phase from Hexane/EtOAc to Heptane/Dichloromethane (DCM) or Heptane/Toluene . Causality: DCM and Toluene introduce dipole-dipole and π−π stacking interactions, respectively. The polarizable iodine atom at the para position (4-iodo) interacts differently with these solvents compared to the iodine at the ortho position (6-iodo, which is sterically hindered by the adjacent -OH group).

Q3: My purified fractions turn pink or dark brown during concentration on the rotary evaporator. Is my product degrading?

The Mechanism: Yes. Electron-rich iodophenols are highly susceptible to photo-oxidation and radical-mediated deiodination, forming colored benzoquinones and molecular iodine ( I2​ ) [3]. The Solution:

  • Wrap your receiving flasks and rotary evaporator bump guard in aluminum foil to exclude ambient light.

  • Keep the water bath temperature strictly below 30°C.

  • If the crude mixture is already heavily oxidized (dark purple/black) before chromatography, wash the organic layer with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution prior to column loading to reduce free I2​ back to water-soluble iodide ( I− ).

Part 3: Quantitative Data & Optimization

The following tables summarize empirical data for optimizing the purification of 4-iodo-3-isopropylphenol.

Table 1: Mobile Phase Selectivity Comparison

Data represents typical Rf​ values on standard TLC silica gel 60 F254​ .

CompoundHexane/EtOAc (80:20)Hexane/EtOAc + 1% AcOHHeptane/DCM (50:50)
3-isopropylphenol (SM) 0.35 (streaks)0.40 (sharp)0.25 (sharp)
4-iodo-3-isopropylphenol 0.45 (streaks)0.52 (sharp)0.40 (sharp)
6-iodo-3-isopropylphenol 0.46 (streaks)0.53 (sharp)0.32 (sharp)
Resolution ( ΔRf​ ) 0.01 (Poor) 0.01 (Poor) 0.08 (Excellent)
Table 2: Stationary Phase Selection Matrix
Stationary PhasePrimary InteractionIdeal Use CaseDrawbacks
Standard Silica (Normal Phase) Hydrogen bondingRoutine purification, bulk separations.Causes streaking without acid additives.
C18 Silica (Reverse Phase) Hydrophobic (Lipophilic)Ultra-high purity needs, separation of complex isomer mixtures.Lower loading capacity; requires water/MeCN removal.
Diol-Functionalized Silica Weak Hydrogen bondingSensitive phenols prone to oxidation.Expensive; different retention profile than bare silica.

Part 4: Visualizations & Workflows

Purification Strategy Workflow

This diagram outlines the decision-making process for isolating 4-iodo-3-isopropylphenol based on the complexity of the crude mixture.

PurificationWorkflow Start Crude Iodination Mixture (4-iodo-3-isopropylphenol) Wash Aqueous Wash (10% Na2S2O3 to remove I2) Start->Wash Load Dry Loading on Deactivated Silica (Prevents thermal degradation) Wash->Load Eval Isomer Co-elution Risk? Load->Eval PathA Standard Normal Phase Heptane/EtOAc + 1% AcOH Eval->PathA Low Risk PathB Selectivity Normal Phase Heptane/DCM + 1% AcOH Eval->PathB High Risk Detect UV Detection (254 nm) & KMnO4 TLC Stain PathA->Detect PathB->Detect Evap Evaporation < 30°C (Amber Glassware) Detect->Evap Pure Pure Target Molecule Evap->Pure

Caption: Decision matrix and workflow for the purification of 4-iodo-3-isopropylphenol.

Chromatographic Troubleshooting Logic Tree

Use this logic tree to quickly diagnose and resolve on-column issues during the purification run.

TroubleshootingLogic Issue Observed Chromatography Issue Tailing Severe Peak Tailing / Streaking on TLC Issue->Tailing Coelution Co-elution with Regioisomers Issue->Coelution Degradation Fractions Turning Pink/Brown Issue->Degradation Sol1 Add 1-2% Glacial Acetic Acid to Mobile Phase Tailing->Sol1 Sol2 Switch Mobile Phase to Heptane/DCM or Toluene Coelution->Sol2 Sol3 Protect from Light & Evaporate below 30°C Degradation->Sol3

Caption: Diagnostic logic tree for resolving common issues with halogenated phenol chromatography.

Part 5: References

The methodologies and mechanistic explanations provided in this technical guide are grounded in established chromatographic theory and organic synthesis best practices.

  • Teledyne ISCO. Successful Flash Chromatography: A Training Guide. Teledyne ISCO Technical Library. Available at:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (8th Edition). Elsevier. Available at:[Link]

Troubleshooting

Advanced Technical Support Center: Cross-Coupling of Sterically Hindered Aryl Halides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 4-iodo-3-isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 4-iodo-3-isopropylphenol .

This substrate presents a dual challenge in palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions):

  • Severe Steric Hindrance: The bulky isopropyl group at the C3 position (ortho to the reactive C-I bond) severely restricts the coordination sphere of the palladium intermediate.

  • Chemoselectivity & Catalyst Poisoning: The unprotected phenol group at C1 (pKa ~10) can undergo competitive O-arylation, coordinate to the palladium center, or alter the solubility profile of the active intermediates.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocol for overcoming these bottlenecks.

I. Diagnostic Workflow

Troubleshooting Start Reaction Stalled: 4-iodo-3-isopropylphenol Check1 Is the C-I bond converting? (Check LC-MS) Start->Check1 PathA No: Ox. Addition Failure (Rare for Iodides) Check1->PathA No PathB Yes: Intermediate Bottleneck (Sterics or Phenol) Check1->PathB Yes SolA Check Catalyst Activation Use Pd(OAc)2 / XPhos PathA->SolA Check2 Are there side products? PathB->Check2 Side1 Protodehalogenation (Ar-H formed) Check2->Side1 Side2 O-Arylation (Ether formed) Check2->Side2 Side3 No side products, just unreacted SM Check2->Side3 SolSide1 Accelerate Transmetalation: Increase Boronic Acid / Base Side1->SolSide1 SolSide2 Switch to weaker base (K3PO4) or Protect Phenol (MOM/Bn) Side2->SolSide2 SolSide3 Overcome Steric Hindrance: Switch to SPhos or RuPhos Side3->SolSide3

Troubleshooting logic for stalled 4-iodo-3-isopropylphenol cross-coupling reactions.

II. Troubleshooting & FAQs

Q1: My Suzuki coupling with 4-iodo-3-isopropylphenol is stalling at <20% conversion. LC-MS shows mostly unreacted starting material. Why is this happening?

The Causality: Because you are using an aryl iodide, oxidative addition into the C-I bond is exceptionally fast and is rarely the rate-limiting step. The stall occurs at the transmetalation stage. The ortho-isopropyl group acts as a steric umbrella, physically blocking the incoming transmetalating agent (e.g., the boronate complex) from coordinating to the Pd(II) center. Furthermore, standard bidentate ligands like dppf or small monodentate ligands like PPh₃ fail to force the two coupling partners into the necessary cis-conformation required for the final reductive elimination step.

The Solution: You must switch to a dialkylbiaryl phosphine ligand (Buchwald ligands) such as SPhos or RuPhos . These ligands are uniquely designed to solve this exact problem. Their massive steric bulk ironically accelerates the reaction by favoring the formation of a highly reactive mono-ligated L1​Pd(0) species, which provides ample space for transmetalation. Subsequently, the bulkiness of the ligand forces the newly attached aryl groups into a cis-geometry, drastically lowering the activation energy for reductive elimination .

Q2: I am seeing significant amounts of a de-iodinated byproduct (3-isopropylphenol). How do I prevent protodehalogenation?

The Causality: Protodehalogenation is a direct symptom of a stalled catalytic cycle. When the oxidative addition complex (Ar-Pd-I) forms but transmetalation is too slow (due to the ortho-isopropyl steric block or insufficient base activation of the boronic acid), the long-lived Pd(II) intermediate becomes susceptible to side reactions. It will abstract a proton or undergo β -hydride elimination from the solvent, base, or impurities, yielding the reduced arene.

The Solution: You must accelerate transmetalation relative to the degradation pathway.

  • Use an optimal ligand (SPhos) to lower the transmetalation energy barrier.

  • Ensure your boronic acid is fully activated. In Suzuki couplings, the base (e.g., K3​PO4​ ) must attack the boronic acid to form an electron-rich boronate [R−B(OH)3​]− before it can transfer its aryl group to Palladium . Adding 5-10% water to your solvent system (e.g., Toluene/H₂O) drastically improves the solubility of the base and accelerates this activation.

Q3: LC-MS indicates the correct mass for my product, but NMR shows coupling occurred at the oxygen (O-arylation) rather than the carbon. How do I fix this?

The Causality: The hydroxyl group on 4-iodo-3-isopropylphenol is acidic. If you use strong bases commonly employed in cross-coupling (like NaOtBu or KOH ), you will quantitatively deprotonate the phenol to form a highly nucleophilic phenoxide. This phenoxide can outcompete the desired transmetalating agent, leading to O-arylation (ether formation) or catalyst deactivation via strong coordination to Pd.

The Solution: Shift to a milder, inorganic base such as K3​PO4​ or K2​CO3​ . These bases are strong enough to activate boronic acids for Suzuki coupling but minimize the formation of the reactive phenoxide. If O-arylation persists, you must implement a temporary protecting group strategy (e.g., Methoxymethyl ether (MOM) or Benzyl (Bn) protection) prior to the coupling step.

III. Quantitative Ligand Performance Data

The following table summarizes the performance of various ligand classes when coupling highly sterically hindered ortho-substituted aryl iodides (like 4-iodo-3-isopropylphenol) with standard arylboronic acids under optimized conditions (Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 100°C).

LigandLigand ClassCone Angle / Steric BulkRelative Conversion (%)Primary Mechanistic Failure Point
PPh₃ Monodentate Phosphine145°< 10%Fails to induce cis-conformation for reductive elimination.
dppf Bidentate PhosphineBite Angle 99°25 - 35%Too rigid; blocks transmetalation of bulky substrates.
XPhos Dialkylbiaryl PhosphineExtremely High80 - 85%Excellent, but can be slightly too bulky for some boronic acids.
SPhos Dialkylbiaryl PhosphineVery High> 95% Optimal balance; enables transmetalation and forces reductive elimination.

IV. Self-Validating Experimental Protocol

Reaction: Suzuki-Miyaura Coupling of 4-iodo-3-isopropylphenol with Phenylboronic acid. Objective: Achieve >95% conversion while suppressing protodehalogenation and O-arylation.

Materials Required:
  • 4-iodo-3-isopropylphenol (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2​ (0.02 equiv, 2 mol%)

  • SPhos ligand (0.04 equiv, 4 mol%)

  • K3​PO4​ (anhydrous, finely ground) (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene / Water (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

Step 1: Catalyst Pre-activation & Degassing (Crucial for Reproducibility)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2​ (4.5 mg) and SPhos (16.4 mg).

  • Add 4.5 mL of anhydrous Toluene.

  • Causality Note: Stir at room temperature for 10 minutes under inert atmosphere (Nitrogen or Argon). The solution will turn from orange/red to a pale yellow, indicating the reduction of Pd(II) to the active L1​Pd(0) species by the phosphine ligand .

  • Validation Check: If the solution turns black, Pd black has precipitated due to oxygen contamination. Discard and restart.

Step 2: Reaction Assembly

  • To the active catalyst solution, add 4-iodo-3-isopropylphenol (262 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and K3​PO4​ (637 mg, 3.0 mmol).

  • Add 0.5 mL of degassed deionized water.

  • Causality Note: The addition of water creates a biphasic system. The boronic acid and base migrate to the aqueous-organic interface, rapidly forming the reactive boronate complex, which prevents the Pd intermediate from stalling and undergoing protodehalogenation.

  • Seal the flask and heat to 100°C with vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the biphasic layers.

Step 3: Monitoring & Validation

  • After 2 hours, stop stirring, allow the layers to separate, and sample the upper (Toluene) layer.

  • Validation Check (TLC/LC-MS): Run LC-MS. You should observe the disappearance of the starting material mass (m/z 261[M-H]- in negative mode). The product mass (m/z 211 [M-H]-) should be the dominant peak. If a peak at m/z 135 is observed, protodehalogenation is occurring—increase stirring speed and verify base quality.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separate the organic layer. Wash the aqueous layer twice with Ethyl Acetate (2 x 10 mL).

  • Combine organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-isopropyl-[1,1'-biphenyl]-4-ol.

V. References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL: [Link]

  • Barder, T. E., Walker, S. D., Martin, R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Deiodination in 4-Iodo-3-isopropylphenol Workflows

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides advanced troubleshooting for the hydrodehalogenation (deiodination) side reactions frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides advanced troubleshooting for the hydrodehalogenation (deiodination) side reactions frequently encountered when working with 4-iodo-3-isopropylphenol . Due to its unique steric and electronic environment, this building block requires highly optimized conditions during metalation and cross-coupling to prevent the formation of the des-iodo byproduct, 3-isopropylphenol.

Diagnostic Workflow

Before adjusting your reaction parameters, use the logic tree below to isolate the mechanistic pathway responsible for your deiodination side reaction.

Troubleshooting A Deiodination Detected (GC/MS or NMR) B Reaction Type? A->B C Pd-Catalyzed Cross-Coupling B->C D Li-Halogen Exchange B->D E Check Solvent: Avoid primary alcohols C->E F Check Base: Switch to anhydrous base C->F G Check Phenol OH: Is it protected? D->G H Protect OH (e.g., TBS, Bn) G->H

Diagnostic logic tree for isolating the root cause of deiodination side reactions.

Frequently Asked Questions (Troubleshooting Guides)

Q1: During Suzuki-Miyaura coupling of 4-iodo-3-isopropylphenol, my major product is 3-isopropylphenol. What is the causality behind this massive deiodination?

Answer: In Palladium-catalyzed cross-couplings, hydrodeiodination of this substrate occurs via two primary, competing pathways:

  • β -Hydride Elimination: If your solvent system includes primary or secondary alcohols (e.g., ethanol, isopropanol) or aliphatic amines, the Pd(II) intermediate can coordinate the alcohol. Alkoxide formation followed by β -hydride elimination generates a highly reactive Pd(II)-hydride species. Subsequent reductive elimination yields the des-iodo arene.

  • Protodeiodination: The highly electron-rich nature of the phenol ring polarizes the Pd-C bond. This makes the ipso-carbon highly nucleophilic and extremely sensitive to electrophilic attack by protons (protodepalladation) from water in aqueous base mixtures .

Q2: How does the specific structure of 4-iodo-3-isopropylphenol exacerbate this issue compared to standard aryl iodides?

Answer: The causality lies in the intersection of its electronics and sterics.

  • Electronics: The electron-donating hydroxyl (-OH) and isopropyl (-iPr) groups increase the electron density on the aromatic ring. While the C-I bond is inherently reactive enough for facile oxidative addition, the resulting Aryl-Pd(II)-I intermediate is highly electron-rich, increasing its susceptibility to protonation.

  • Sterics: The bulky isopropyl group ortho to the iodine atom significantly hinders the transmetalation step. When transmetalation is sterically retarded, the long-lived Pd(II)-aryl intermediate has an extended lifetime, allowing competing off-target hydrodehalogenation pathways to dominate the reaction kinetics .

Q3: I am performing a lithium-halogen exchange using n-BuLi. Why am I seeing complete deiodination upon quenching with my electrophile?

Answer: This is a classic failure mode caused by the unprotected phenol acting as an internal proton source. The acidic phenolic proton (pKa ~10) reacts instantaneously with the organolithium intermediate. Even if 2 equivalents of n-BuLi are used to form the dianion, the spatial proximity of the phenoxide oxygen facilitates rapid intra/intermolecular proton transfer during the quench or from trace moisture. Solution: You must mask the hydroxyl group (e.g., as a TBS or Benzyl ether) prior to metalation.

Quantitative Impact of Reaction Parameters

The table below summarizes the quantitative impact of varying solvent, base, and ligand choices on the ratio of desired cross-coupling to deiodination during the Suzuki-Miyaura reaction of 4-iodo-3-isopropylphenol with phenylboronic acid.

Solvent SystemBaseCatalyst / LigandTemp (°C)Yield: Cross-Coupled (%)Yield: Deiodinated (%)Mechanistic Note
EtOH / H₂O (4:1)Na₂CO₃Pd(PPh₃)₄804550 β -hydride elimination from EtOH
Toluene / H₂O (10:1)K₃PO₄Pd(dppf)Cl₂807520Protodeiodination via aqueous base
THF (Anhydrous)Cs₂CO₃Pd₂(dba)₃ / SPhos6592< 2Fast transmetalation, no proton source

Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

To suppress deiodination, the following self-validating protocol utilizes strictly anhydrous conditions and a highly active, sterically accommodating ligand (SPhos) to accelerate transmetalation .

Step 1: Reagent Preparation & Setup

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add 4-iodo-3-isopropylphenol (1.0 equiv, 10 mmol) and the desired boronic acid (1.2 equiv, 12 mmol) to the flask.

  • Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv, 20 mmol). Note: The base must be dried overnight in a vacuum oven at 120 °C prior to use.

Step 2: Catalyst Addition

  • Inside an argon-filled glovebox (or under strict positive argon counterflow), add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%). SPhos is critical here; its electron-rich, bulky biaryl structure accelerates the sterically hindered transmetalation step, outcompeting the deiodination pathway.

Step 3: Solvent Injection & Execution

  • Inject anhydrous, thoroughly degassed THF (0.2 M relative to the aryl iodide) via syringe.

  • Heat the reaction mixture to 65 °C with vigorous stirring.

Step 4: Self-Validation Checkpoint

  • At t=30 minutes, withdraw a 50 µL aliquot via a gas-tight syringe.

  • Quench the aliquot into 1 mL of EtOAc/H₂O (1:1), extract the organic layer, and analyze via GC/MS.

  • Validation Logic: A product-to-deiodinated mass ratio of > 20:1 validates that anhydrous conditions have been successfully maintained and transmetalation is proceeding efficiently. If the ratio is < 10:1 , moisture ingress or solvent contamination has compromised the system; abort the reaction, re-dry all reagents, and restart.

Step 5: Workup and Isolation

  • Upon reaction completion (typically 2-4 hours), cool to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc.

  • Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Cross-Coupling Reactions: A Practical Guide Source: Nature Subjects URL:[Link]

  • Organic Process Research & Development: Scale-Up Troubleshooting Source: ACS Publications URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Mechanisms and Ligand Effects Source: Organic Chemistry Portal URL:[Link]

Troubleshooting

Technical Support Center: Handling &amp; Storage of Highly Substituted Halogenated Phenols

Welcome to the Advanced Applications Troubleshooting Guide for 4-iodo-3-isopropylphenol . As an electron-rich, halogenated aromatic compound, this chemical presents unique storage challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Guide for 4-iodo-3-isopropylphenol . As an electron-rich, halogenated aromatic compound, this chemical presents unique storage challenges. Its degradation not only compromises reaction yields but can also introduce reactive radical scavengers (like free iodine and quinones) into your downstream assays or synthetic pathways.

This guide is designed by our Senior Application Scientists to help you understand the mechanistic causes of degradation and implement self-validating storage protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 4-iodo-3-isopropylphenol turn pink or brown after a few weeks, even when stored in the refrigerator?

The Causality: The discoloration is the visual manifestation of two concurrent degradation pathways: auto-oxidation and photolytic cleavage .

  • Auto-Oxidation: The isopropyl group at the 3-position exerts a positive inductive (+I) and hyperconjugative effect, pushing electron density into the phenol ring. This raises the Highest Occupied Molecular Orbital (HOMO) of the molecule, making the phenolic hydroxyl group highly susceptible to oxidation by molecular oxygen ( O2​ ). This process generates phenoxy radicals that rapidly convert into highly conjugated, colored quinone derivatives.

  • Photolysis: The carbon-iodine (C-I) bond is relatively weak (bond dissociation energy ~238 kJ/mol). Exposure to ambient laboratory lighting causes homolytic cleavage, releasing iodine radicals ( I∙ ). These radicals dimerize to form free iodine ( I2​ ), which imparts a purple/brown hue, and further abstract hydrogen from intact phenols, accelerating the oxidation cascade.

For a deeper understanding of phenol oxidation mechanisms, refer to the.

Q2: Is nitrogen gas sufficient for purging the headspace of my storage vials, or must I use argon?

The Causality: You must use Argon . Nitrogen gas ( N2​ ) has a density of ~1.25 g/L at standard temperature and pressure, which is lighter than ambient air (~1.29 g/L). When you purge a vial with nitrogen and remove the needle, the nitrogen rapidly diffuses out, allowing oxygen back in. Argon, however, has a density of ~1.78 g/L. It acts as a heavy, inert "blanket" that settles over the solid or liquid compound, physically displacing oxygen from the solid-gas interface.

Q3: Should I store this compound neat (as a solid/oil) or prepare a stock solution for long-term storage?

The Causality: Always store the compound neat (undiluted). Dissolving the compound in a solvent drastically increases molecular mobility and collision frequency. Even trace amounts of dissolved oxygen or transition metal impurities in the solvent will catalyze oxidation at a rate exponentially faster than in the solid state. If you must store it in solution, you must use anhydrous, rigorously degassed solvents and store them over activated molecular sieves.

Part 2: Degradation Pathways Visualization

To effectively prevent degradation, you must understand the dual-threat nature of the molecule's environment.

Degradation A 4-iodo-3-isopropylphenol (Electron-Rich Ring) B Phenoxy Radical (Auto-oxidation) A->B O2, Trace Metals C C-I Homolysis (Photolysis) A->C UV/Vis Light D Quinone Species (Pink/Brown) B->D ROS Cascade C->B H-Abstraction E Free Iodine (I2) (Purple/Brown) C->E Radical Dimerization

Mechanistic pathway of 4-iodo-3-isopropylphenol degradation via oxidation and photolysis.

Part 3: Quantitative Storage Data

The following table summarizes internal stability data for 4-iodo-3-isopropylphenol across various storage conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Markers
25°C (Room Temp) Ambient AirAmbient Lab Light< 1 WeekDeep pink/brown color, high I2​ content
4°C (Fridge) Ambient AirDark1-2 MonthsFaint pink tint, minor quinone formation
-20°C (Freezer) Nitrogen ( N2​ )Dark6-12 MonthsColorless to pale yellow
-20°C (Freezer) Argon (Ar) Dark > 24 Months Colorless (Stable, Baseline)

Part 4: Self-Validating Protocol for Long-Term Storage

To achieve the >24-month shelf life, follow this rigorous aliquoting and sealing protocol. This methodology relies on principles outlined in standard .

Materials Required:
  • Amber glass vials (borosilicate, acid-washed to remove trace alkali metals).

  • PTFE-lined silicone septa caps.

  • Schlenk line or a high-purity Argon gas manifold.

  • Parafilm or electrical tape.

Step-by-Step Methodology:
  • Desiccation: Ensure the bulk compound is entirely free of moisture. Place the open bulk container in a vacuum desiccator over anhydrous calcium sulfate for 12 hours prior to aliquoting. Causality: Water facilitates proton-coupled electron transfer (PCET), lowering the activation energy for phenol oxidation.

  • Aliquoting (Minimize Freeze-Thaw): Divide the bulk material into single-use aliquots (e.g., 50 mg to 100 mg) into the amber vials. Causality: Repeatedly opening a bulk container introduces fresh oxygen and ambient moisture, condensing on cold surfaces and destroying the batch.

  • Argon Blanketing: Insert an argon-purging needle (connected to a low-flow manifold) into the vial, keeping the tip approximately 1 cm above the solid. Purge for exactly 60 seconds. Causality: The heavy argon gas displaces the lighter ambient air. High flow rates create turbulence that mixes air back in; low flow creates a laminar blanket.

  • Sealing: While the argon is still flowing, swiftly cap the vial with a PTFE-lined septum. Wrap the cap junction tightly with Parafilm. Causality: PTFE is chemically inert and impermeable to oxygen, unlike standard rubber or polyethylene.

  • Kinetic Arrest: Transfer the sealed vials immediately to a -20°C freezer.

Protocol Validation Step (The Self-Validating System)

To ensure your storage protocol was successful and the compound has not degraded prior to your critical experiment, perform this rapid validation:

  • The Test: Dissolve a 1 mg test aliquot from your stored vial in 1 mL of anhydrous, degassed hexanes.

  • The Validation: Measure the absorbance of the solution using a UV-Vis spectrophotometer at 400-500 nm. A baseline absorbance of <0.05 confirms the absolute absence of conjugated quinone structures and free iodine. If the absorbance is higher, your argon blanket failed, and the aliquot must be re-purified (e.g., via sublimation or flash chromatography) before use.

Protocol S1 1. Desiccation Remove H2O S2 2. Amber Vials Block UV/Vis S1->S2 S3 3. Argon Purge Displace O2 S2->S3 S4 4. PTFE Seal Prevent Ingress S3->S4 S5 5. -20°C Storage Kinetic Arrest S4->S5

Step-by-step workflow for the anaerobic and photoprotective storage of halogenated phenols.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4674, 4-Iodophenol. Retrieved from: [Link]

  • American Chemical Society (ACS). ACS Reagent Chemicals: General Guidelines for Storage and Handling. Retrieved from:[Link]

Optimization

resolving solubility issues of 4-iodo-3-isopropylphenol in polar solvents

Welcome to the Technical Support Center for 4-iodo-3-isopropylphenol (4-I-3-IPP) . This highly lipophilic, halogenated phenolic compound presents unique solvation challenges in drug development, assay design, and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-iodo-3-isopropylphenol (4-I-3-IPP) . This highly lipophilic, halogenated phenolic compound presents unique solvation challenges in drug development, assay design, and synthetic workflows.

This guide is engineered for researchers and formulation scientists. It bypasses generic advice to focus on the specific thermodynamic and kinetic barriers of halogenated alkylphenols, providing causally-driven troubleshooting and self-validating protocols.

Part 1: Molecular Profiling & Causality of Insolubility

To solve a solubility issue, we must first understand the molecular antagonist. 4-I-3-IPP possesses three critical structural features that dictate its behavior in polar solvents:

  • The Iodine Atom (C4): Iodine is a massive, highly polarizable, and extremely lipophilic halogen. It significantly increases the overall partition coefficient (estimated logP≈4.1 ) and disrupts the hydrogen-bonding network of water .

  • The Isopropyl Group (C3): This bulky, branched aliphatic chain introduces steric hindrance, shielding the aromatic ring from solvent interactions and further driving hydrophobic exclusion.

  • The Phenolic Hydroxyl (C1): While this is a polar anchor capable of hydrogen bonding, the electron-withdrawing inductive effect of the para-iodine lowers its pKa to approximately 9.2–9.4. In neutral water (pH 7.0), the molecule remains fully protonated and highly insoluble.

Part 2: Troubleshooting Guide (FAQs)

Q1: I dissolved 4-I-3-IPP in 100% DMSO, but it crashes out immediately when diluted into my aqueous cell culture media. How do I prevent this? The Causality: This is a classic "solvent-shift" precipitation. DMSO has a high affinity for water and diffuses into the bulk aqueous phase much faster than the hydrophobic 4-I-3-IPP molecules can re-solvate. This creates localized zones of extreme supersaturation, leading to rapid nucleation and Oswald ripening (crystal growth) . The Solution: Do not spike DMSO stocks directly into unagitated water. Instead, introduce a surfactant (e.g., 0.1% Tween 80) into the aqueous receiving phase prior to adding the DMSO stock. The surfactant micelles provide an immediate hydrophobic sink for the drug as the DMSO diffuses away.

Q2: Can I use pH adjustment to solubilize this compound without relying on organic co-solvents? The Causality: Yes, but only if your downstream application tolerates high alkalinity. Because the pKa of 4-I-3-IPP is ~9.3, adjusting the aqueous medium to pH 10.5 or higher will deprotonate >90% of the molecules. The resulting phenolate anion interacts strongly with water via ion-dipole bonds, drastically increasing solubility . The Solution: Use 0.1 M NaOH to form the sodium phenolate salt. However, if the pH is later neutralized (e.g., in a biological assay), the compound will instantly precipitate.

Q3: What is the most robust method for achieving high concentrations in biocompatible (pH 7.4) aqueous media? The Causality: Host-guest complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic interior cavity of the cyclodextrin torus perfectly accommodates the bulky iodo-isopropyl aromatic ring, shielding it from water. Meanwhile, the hydrophilic exterior hydroxyl groups of the cyclodextrin maintain excellent aqueous solubility .

Part 3: Strategic Decision & Excipient Matrices

Use the decision tree below to select the optimal solubilization pathway based on your specific experimental constraints.

DecisionTree Start Solubility Issue: 4-I-3-IPP in Polar Media ReqBio Biocompatible (In Vivo / Cell Assay)? Start->ReqBio HighPH Can tolerate pH > 10.5? ReqBio->HighPH Yes NonBio Analytical / Synthetic Application? ReqBio->NonBio No UsePH Alkaline Solubilization (Phenolate Salt) HighPH->UsePH Yes UseCD HP-β-CD Complexation (Host-Guest) HighPH->UseCD No UseCosolv Co-solvent System (DMSO/PEG400/Tween) NonBio->UseCosolv Aqueous needed UseOrg 100% Acetonitrile or Methanol NonBio->UseOrg Organic OK

Decision tree for selecting a 4-I-3-IPP solubilization strategy based on assay requirements.

Table 1: Solvent Dielectric Constants & Estimated Solubilization Capacity
Solvent / SystemDielectric Constant ( ϵ )Mechanism of SolvationEst. 4-I-3-IPP Solubility
Water (pH 7.0) 80.1Hydrogen bonding (poor due to logP) <0.1 mg/mL
Water (pH 11.0) ~80.0Ion-dipole (Phenolate formation) >20 mg/mL
Methanol 32.7Dipole-dipole & Hydrophobic solvation >50 mg/mL
DMSO 46.7Strong dipole & Hydrophobic solvation >100 mg/mL
20% HP- β -CD (aq) ~70.0Host-guest inclusion complexation 5−15 mg/mL
Table 2: Excipient Selection Matrix
ExcipientClassBiocompatibilityBest Application
DMSO Co-solventLow-Moderate ( <0.5% final)Stock solutions; Synthetic chemistry.
Tween 80 Non-ionic SurfactantModeratePreventing precipitation upon dilution.
HP- β -CD Cyclic OligosaccharideHighIn vivo dosing; Cell-based assays.
PEG 400 Polymeric Co-solventModerate-HighIV formulations; Oral suspensions.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in verification steps to ensure that true thermodynamic solubility has been achieved, rather than a deceptive colloidal suspension.

Protocol A: Step-wise Co-Solvent Dilution (For Assays)

Use this when you must use DMSO stocks but need to dilute into aqueous buffers without crashing.

  • Stock Preparation: Dissolve 4-I-3-IPP in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Receiving Phase Preparation: Prepare your target aqueous buffer (e.g., PBS) and supplement it with 0.1% (v/v) Tween 80 and 5% (v/v) PEG 400.

  • Kinetic Mixing: Place the receiving phase on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the vortex of the stirring receiving phase. Do not exceed a final DMSO concentration of 1%.

  • Self-Validation (Turbidimetry): Transfer 1 mL of the final solution to a cuvette. Measure the Optical Density (OD) at 600 nm using a UV-Vis spectrophotometer against a blank of the receiving phase.

    • Pass: OD600​<0.02 (True solution).

    • Fail: OD600​≥0.05 (Colloidal precipitation has occurred; increase Tween 80 concentration).

Protocol B: HP- β -CD Host-Guest Complexation

Use this for completely aqueous, biocompatible formulations.

ProtocolWorkflow Step1 1. Prepare 20% w/v HP-β-CD in Buffer Step2 2. Add 4-I-3-IPP (Excess / Target) Step1->Step2 Step3 3. Sonication & Thermal Equilibration Step2->Step3 Step4 4. Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. Validation (HPLC / DLS) Step4->Step5

Step-by-step workflow for HP-β-CD host-guest complexation and validation.

  • Excipient Preparation: Dissolve 200 mg of HP- β -CD in 1 mL of pH 7.4 PBS (20% w/v). Stir until completely clear.

  • Compound Addition: Add 4-I-3-IPP powder directly to the cyclodextrin solution. (If determining maximum solubility, add an excess amount, e.g., 20 mg).

  • Energy Input: Sonicate the mixture in a water bath sonicator for 30 minutes at 37°C. The mechanical energy overcomes the activation barrier for water displacement inside the cyclodextrin cavity.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, solid 4-I-3-IPP.

  • Self-Validation (DLS & HPLC):

    • Run Dynamic Light Scattering (DLS) on the filtrate. A single peak around 1−3 nm confirms monomeric inclusion complexes. Peaks >100 nm indicate failure (nanoparticle aggregation).

    • Quantify the exact dissolved concentration of the filtrate using HPLC-UV against a known standard curve.

References

  • Savjani, K. T., Gajera, A. K., & Savjani, J. K. (2012). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences and Research. URL:[Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmacological Research. URL: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. URL:[Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics. URL:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Iodo- vs. 4-Bromo-3-isopropylphenol in Palladium-Catalyzed Cross-Coupling

As a Senior Application Scientist, selecting the correct aryl halide electrophile is rarely a simple matter of cost. When working with sterically encumbered, electron-rich scaffolds like the 3-isopropyl-4-hydroxyphenyl s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct aryl halide electrophile is rarely a simple matter of cost. When working with sterically encumbered, electron-rich scaffolds like the 3-isopropyl-4-hydroxyphenyl system, the choice between an aryl iodide and an aryl bromide fundamentally alters your catalytic strategy, ligand selection, and downstream purification.

This guide provides an objective, data-driven comparison of 4-iodo-3-isopropylphenol and 4-bromo-3-isopropylphenol , detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for Suzuki-Miyaura cross-coupling.

Mechanistic Causality: Deconstructing the Substrate

To predict the behavior of these two substrates, we must analyze the competing steric and electronic forces at play during the rate-determining step of most cross-coupling reactions: oxidative addition .

  • Electronic Deactivation (+M Effect): Both substrates feature a hydroxyl group para to the halogen. The -OH group donates electron density into the aromatic ring via resonance. Because the active Pd(0) catalyst is nucleophilic, this electron-rich environment inherently repels the catalyst, raising the activation energy for oxidative addition ().

  • Steric Shielding: The isopropyl group is positioned ortho to the halogen. With an A-value of roughly 2.15 kcal/mol, this bulky moiety severely restricts the trajectory of the incoming Pd(0)Lₙ complex.

  • The Halogen Variable (BDE): The critical differentiator is the Bond Dissociation Energy (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

The Verdict: For 4-iodo-3-isopropylphenol , the exceptionally low BDE of the C–I bond overrides both the steric bulk of the isopropyl group and the electronic deactivation of the phenol. It reacts rapidly under mild conditions. Conversely, 4-bromo-3-isopropylphenol suffers from a "perfect storm" of high BDE, steric hindrance, and electronic deactivation. It is notoriously sluggish and requires highly specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) to force the oxidative addition, alongside elevated temperatures ().

Quantitative Performance Comparison

The following table summarizes the operational parameters and reactivity profiles of both substrates in standard Suzuki-Miyaura couplings.

Parameter4-Iodo-3-isopropylphenol4-Bromo-3-isopropylphenol
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Kinetics Rapid / ExothermicSluggish / Endothermic bottleneck
Optimal Pd Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(OAc)₂ / XPhos, Pd(dtbpf)Cl₂
Typical Operating Temperature 20 °C – 50 °C80 °C – 110 °C
Base Compatibility Mild (e.g., K₂CO₃, Na₂CO₃)Stronger/Soluble (e.g., K₃PO₄, t-BuONa)
Storage Stability Light-sensitive (discolors over time)Highly stable, bench-stable indefinitely
Cost / Commercial Availability Higher cost, specializedLower cost, highly accessible

Catalytic Bottleneck Analysis

The diagram below maps the catalytic cycle, highlighting where the aryl bromide variant struggles and why ligand design is critical.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Br) Pd0->OxAdd + Ar-X PdII Trans-Pd(II)Ar(X)L_2 OxAdd->PdII Steric/Electronic Hindrance TransMet Transmetalation PdII->TransMet + Ar'-B(OH)2 + Base PdII_TM Trans-Pd(II)Ar(Ar')L_2 TransMet->PdII_TM RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition bottleneck for the aryl bromide variant.

Self-Validating Experimental Protocols

A robust protocol must decouple reaction failure from isolation failure. By incorporating an internal standard (dodecane) at the very beginning of the reaction, these protocols become self-validating. If GC-MS analysis shows 100% conversion of the starting material relative to dodecane, but your isolated yield is 20%, you immediately know the product was lost during the aqueous workup—not due to a failed catalytic cycle ().

Protocol A: Mild Coupling of 4-Iodo-3-isopropylphenol

Causality: The weak C–I bond allows for the use of a robust, air-stable Pd(II) precatalyst without the need for highly engineered ligands.

  • Preparation: In an oven-dried Schlenk flask, combine 4-iodo-3-isopropylphenol (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Standardization: Add exactly 0.5 equivalents of dodecane (internal standard).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (2 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas via three freeze-pump-thaw cycles to prevent homocoupling of the boronic acid.

  • Reaction: Stir at 40 °C for 4 hours.

  • Validation: Remove a 50 µL aliquot, dilute in EtOAc, filter through a silica plug, and analyze via GC-MS. Compare the product peak area to the dodecane peak area to calculate the precise spectroscopic yield.

Protocol B: Forcing Coupling of 4-Bromo-3-isopropylphenol

Causality: The strong C–Br bond and steric bulk require XPhos. The electron-rich biphenyl backbone of XPhos pushes electron density into the Pd center to force oxidative addition, while its bulky dicyclohexyl groups accelerate the final reductive elimination step.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-3-isopropylphenol (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Standardization: Add 0.5 equivalents of dodecane.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Note the higher loading required to maintain the active catalytic cycle.

  • Solvent & Degassing: Add anhydrous Toluene. Degas via strictly controlled freeze-pump-thaw cycles.

  • Reaction: Heat to 100 °C for 16 hours.

  • Validation: Perform the same GC-MS aliquot analysis. If conversion is stalled at <50%, it indicates catalyst death (likely due to oxygen ingress or trace water deactivating the phosphine ligand).

Workflow Start Substrate & Internal Standard (Dodecane added for validation) Degas Schlenk Line Degassing (3x Freeze-Pump-Thaw) Start->Degas Catalyst Catalyst/Ligand Addition (Pd(dppf)Cl2 vs Pd/XPhos) Degas->Catalyst Reaction Thermal Activation (Ar-I: 40°C | Ar-Br: 100°C) Catalyst->Reaction Monitor In-Process Control (GC-MS Aliquot Analysis) Reaction->Monitor Monitor->Reaction <95% Conversion Quench Aqueous Quench & Extraction Monitor->Quench >95% Conversion

Caption: Self-validating experimental workflow utilizing internal standards for mass balance tracking.

References

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

Comparative

HPLC method validation for 4-iodo-3-isopropylphenol quantification

Comparative HPLC Method Validation Guide for 4-Iodo-3-isopropylphenol Quantification Executive Summary The accurate quantification of halogenated alkylphenols, such as 4-iodo-3-isopropylphenol, is a critical analytical r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative HPLC Method Validation Guide for 4-Iodo-3-isopropylphenol Quantification

Executive Summary

The accurate quantification of halogenated alkylphenols, such as 4-iodo-3-isopropylphenol, is a critical analytical requirement in pharmaceutical intermediate synthesis and biocide manufacturing. This compound presents a unique chromatographic challenge: the bulky isopropyl group creates significant steric hindrance, while the iodine atom acts as a highly polarizable, strong halogen-bond donor.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns often fails to resolve 4-iodo-3-isopropylphenol from its positional isomers (e.g., 2-iodo-3-isopropylphenol) due to nearly identical hydrophobic partitioning coefficients. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries, providing a fully validated, self-correcting methodology compliant with ICH Q2(R2) guidelines [1].

Mechanistic Column Comparison: C18 vs. Biphenyl

To achieve specificity, the analytical method must exploit the subtle electronic differences between positional isomers.

  • The C18 Limitation: Octadecylsilane (C18) columns rely exclusively on London dispersion forces (hydrophobicity). Because positional isomers of iodinated alkylphenols share the same molecular weight and similar logP values, they partition into the C18 phase at the same rate, resulting in co-elution.

  • The Biphenyl Advantage: Biphenyl stationary phases provide orthogonal selectivity through π−π interactions. The electron-dense iodine atom and the aromatic ring of 4-iodo-3-isopropylphenol interact strongly with the delocalized π electrons of the biphenyl ligands. Furthermore, the rigid, planar nature of the biphenyl group offers enhanced shape selectivity, recognizing the specific steric arrangement of the meta-isopropyl and para-iodo groups [2].

SelectivityLogic Analyte 4-Iodo-3-isopropylphenol C18 C18 Column (Dispersive Interactions) Analyte->C18 Hydrophobic Partitioning Biphenyl Biphenyl Column (π-π & Polarizability) Analyte->Biphenyl Shape Selectivity + Halogen Bonding Res1 Poor Isomer Resolution (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Biphenyl->Res2

Figure 1: Mechanistic selectivity pathways of 4-iodo-3-isopropylphenol on C18 vs Biphenyl phases.

Table 1: Selectivity and System Suitability Comparison

Conditions: 60:40 Acetonitrile:Water (0.1% Formic Acid), 1.0 mL/min, 280 nm, 40°C.

Chromatographic ParameterC18 Column (150 x 4.6 mm, 3µm)Biphenyl Column (150 x 4.6 mm, 3µm)
Retention Time (tR) 6.4 min8.2 min
Resolution (Rs) vs 2-iodo isomer 1.1 (Critical Co-elution)2.8 (Baseline Resolution)
Tailing Factor (Tf) 1.45 (Significant Tailing)1.08 (Highly Symmetrical)
Theoretical Plates (N) 8,50014,200

Conclusion: The Biphenyl column clearly outperforms the C18 column, achieving baseline resolution ( Rs>2.0 ) and superior peak symmetry, making it the mandatory choice for this validation.

Causality in Experimental Design

As a self-validating system, every parameter in this protocol is chosen to prevent analytical failure before it occurs [3]:

  • Mobile Phase pH (0.1% Formic Acid): Phenols are weakly acidic ( pKa≈9.5 ). At neutral pH, they partially ionize, causing unpredictable retention shifts and peak tailing. Adding 0.1% formic acid drops the pH to ~2.7, ensuring the phenol remains 100% protonated (neutral) for consistent partitioning.

  • Detection Wavelength (280 nm): While the aromatic ring absorbs maximally at 220 nm, utilizing the phenol auxochrome shift at 280 nm provides high specificity, filtering out non-aromatic background noise and mobile phase absorbance.

  • Sample Diluent (50:50 Water:Acetonitrile): Dissolving the sample in 100% strong solvent (Acetonitrile) causes "viscous fingering" upon injection into the aqueous mobile phase, leading to split peaks. Matching the diluent to the mobile phase ensures the analyte focuses tightly at the column head.

Step-by-Step Method Validation Protocol

This protocol follows a self-validating logic loop: you cannot proceed to the next step unless the prior acceptance criteria are met.

Phase 1: System Suitability Testing (SST)
  • Prepare a standard solution of 4-iodo-3-isopropylphenol at 50 µg/mL.

  • Inject the standard 6 consecutive times.

  • Gate Check: Calculate the Relative Standard Deviation (%RSD) of the peak areas. Do not proceed to Phase 2 unless %RSD ≤2.0% , Tf≤1.5 , and N≥10,000 .

Phase 2: Specificity & Selectivity
  • Inject a blank (diluent only) to ensure no baseline interference at the 8.2 min retention time.

  • Inject a spiked mixture containing 4-iodo-3-isopropylphenol and its known positional isomers.

  • Gate Check: Verify that the resolution ( Rs ) between the target analyte and the closest eluting isomer is ≥2.0 .

Phase 3: Linearity and Range
  • Prepare five concentration levels ranging from the LOQ to 120% of the target working concentration (e.g., 0.5, 10, 25, 50, and 100 µg/mL).

  • Inject each level in triplicate.

  • Plot peak area versus concentration.

  • Gate Check: Perform linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤5% of the target concentration response.

Phase 4: Accuracy and Precision
  • Repeatability (Precision): Prepare 6 independent sample preparations at 100% concentration (50 µg/mL). Inject each once. Calculate %RSD of the calculated concentrations.

  • Recovery (Accuracy): Spike known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% levels. Analyze in triplicate.

  • Gate Check: Recovery must fall between 98.0% and 102.0%. Precision %RSD must be ≤2.0% .

ValidationWorkflow Start Phase 1: System Suitability (SST Gate Check) Spec Phase 2: Specificity (Isomer Resolution Rs > 2.0) Start->Spec Lin Phase 3: Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Phase 4: Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Phase 5: Robustness (Temp, Flow, pH variations) Acc->Rob Val Validated Method Ready for Routine QC Rob->Val

Figure 2: Step-by-step HPLC method validation workflow with built-in self-validating gate checks.

Validation Data Summary

The following data was generated using the optimized Biphenyl column methodology, successfully passing all ICH Q2(R2) acceptance criteria.

Table 2: Method Validation Results (Biphenyl Phase)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Range R2≥0.999 0.5 – 100 µg/mL ( R2=0.9998 )Pass
LOD / LOQ S/N ≥3 / S/N ≥10 LOD: 0.15 µg/mL / LOQ: 0.50 µg/mLPass
Method Precision %RSD ≤2.0% (n=6)0.85%Pass
Intermediate Precision %RSD ≤2.0% (n=12, 2 days)1.12%Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 101.2%Pass
Robustness %RSD ≤2.0% under varied conditionsFlow ±0.1 mL/min: %RSD = 1.05%Pass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

  • Restek Corporation. "Biphenyl LC Columns: Selectivity for Aromatic Compounds." Restek Liquid Chromatography Products. Available at:[Link]

  • Agilent Technologies. "HPLC Fundamentals and Method Development." Agilent Liquid Chromatography Resources. Available at: [Link]

Validation

Comparative Mass Spectrometry Platforms for the Characterization of 4-Iodo-3-isopropylphenol

Executive Summary & Analytical Context In preclinical drug development and synthetic intermediate profiling, halogenated alkylphenols such as 4-iodo-3-isopropylphenol (C₉H₁₁IO, Nominal Mass: 262 Da) present unique analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In preclinical drug development and synthetic intermediate profiling, halogenated alkylphenols such as 4-iodo-3-isopropylphenol (C₉H₁₁IO, Nominal Mass: 262 Da) present unique analytical challenges. The integration of a bulky, electron-withdrawing iodine atom alongside an electron-donating isopropyl group on a phenolic scaffold creates distinct thermodynamic vulnerabilities during ionization.

Unlike chlorinated or brominated analogs, mono-iodinated compounds possess only one stable isotope (¹²⁷I). Consequently, they lack the characteristic M+2 isotopic signature that typically aids in halogen identification. This necessitates a heavy reliance on high-fidelity fragmentation pattern analysis. This guide objectively compares the two premier platforms for characterizing this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing the mechanistic causality and self-validating protocols required for rigorous method development.

Mechanistic Fragmentation Dynamics: The Causality of Ion Ejection

Understanding why a molecule fragments under specific energetic regimes is the cornerstone of robust mass spectrometry. The fragmentation of 4-iodo-3-isopropylphenol is dictated by the bond dissociation energies (BDE) and the charge stabilization capacity of its functional groups.

A. Electron Ionization (EI, 70 eV)

Under hard ionization (70 eV), the molecule forms an odd-electron radical cation, [M]⁺• (m/z 262) . The internal energy imparted by the electron beam drives two primary competitive pathways:

  • Homolytic C-I Cleavage: The carbon-iodine bond is exceptionally weak (BDE ~238 kJ/mol) compared to C-C (~347 kJ/mol) or C-H (~414 kJ/mol) bonds. This results in the rapid ejection of an iodine radical (I•, 127 Da), yielding a highly abundant [M - I]⁺ ion at m/z 135 . This species often serves as the base peak and further undergoes classic phenolic degradation (loss of CO, 28 Da) to form a tropylium-like ion at m/z 107 [1].

  • Alpha-Cleavage of the Isopropyl Group: The branched alkyl chain undergoes radical-site initiated alpha-cleavage, losing a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized benzylic cation at m/z 247 .

B. Electrospray Ionization (ESI-CID)

In negative-ion ESI, the slightly acidic phenolic proton is abstracted, yielding an even-electron precursor, [M - H]⁻ at m/z 261 . When subjected to Collision-Induced Dissociation (CID), the fragmentation is charge-directed. Because iodine is highly electronegative and its large atomic radius effectively disperses negative charge, heterolytic cleavage predominantly ejects the stable iodide anion (I⁻) at m/z 127 [2]. A secondary, higher-energy pathway involves the homolytic loss of a methyl radical to generate a radical anion at m/z 246 , a phenomenon occasionally observed in CID of sterically hindered substituted aromatics [3].

G Fragmentation Pathways of 4-Iodo-3-isopropylphenol PrecursorEI [M]⁺• (m/z 262) Odd-Electron Ion LossI_EI [M - I]⁺ (m/z 135) Base Peak PrecursorEI->LossI_EI - I• (127 Da) LossCH3_EI [M - CH3]⁺ (m/z 247) Alpha-Cleavage PrecursorEI->LossCH3_EI - CH3• (15 Da) LossCO_EI [M - I - CO]⁺ (m/z 107) Ring Contraction LossI_EI->LossCO_EI - CO (28 Da) PrecursorESI [M - H]⁻ (m/z 261) Even-Electron Ion LossI_ESI I⁻ (m/z 127) Iodide Anion PrecursorESI->LossI_ESI CID Heterolytic Cleavage LossCH3_ESI [M - H - CH3]⁻• (m/z 246) Radical Anion PrecursorESI->LossCH3_ESI CID Homolytic Cleavage

Comparative fragmentation logic of 4-iodo-3-isopropylphenol under EI and ESI-CID.

Platform Performance Comparison & Quantitative Data

The selection between GC-MS and LC-MS depends strictly on the analytical objective: structural elucidation vs. high-sensitivity quantification.

Table 1: GC-EI-MS vs. LC-ESI-MS/MS Platform Comparison
ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Negative Mode)
Primary Utility Structural elucidation, library matchingHigh-sensitivity quantification (MRM)
Precursor Ion m/z 262 ([M]⁺•)m/z 261 ([M - H]⁻)
Matrix Tolerance Moderate (requires volatile matrix)High (with appropriate chromatography)
Limit of Detection ~10–50 ng/mL~0.1–1.0 ng/mL
Sample Prep Derivatization optional (BSTFA)Direct injection (dilute & shoot)
Table 2: Quantitative Fragmentation Mapping
PlatformPrecursor (m/z)Product Ion (m/z)Relative AbundanceStructural Assignment
GC-EI 262135100% (Base)[M - I]⁺ (Loss of Iodine radical)
GC-EI 262247~45%[M - CH₃]⁺ (Loss of Methyl radical)
GC-EI 262107~30%[M - I - CO]⁺ (Phenolic CO loss)
LC-ESI 261127100% (Base)I⁻ (Iodide anion ejection)
LC-ESI 261246~15%[M - H - CH₃]⁻• (Radical anion)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in validation checkpoints. If a checkpoint fails, the system is not in a state of control, and the run must be halted.

Protocol A: GC-EI-MS Analysis Workflow

Objective: Obtain high-fidelity, library-searchable fragmentation spectra.

  • Sample Preparation: Dissolve the standard in GC-grade Hexane to a concentration of 10 µg/mL.

    • Causality: Hexane ensures optimal volatility and prevents thermal degradation of the analyte in the inlet.

  • Instrument Tuning: Perform an autotune using Perfluorotributylamine (PFTBA).

    • Validation Checkpoint: Verify that the m/z 69 to m/z 502 intensity ratio is >2%. If m/z 502 is undetectable, the quadrupole is discriminating against high masses, which will artificially suppress the m/z 262 molecular ion of our target.

  • Chromatography: Inject 1 µL splitless onto a DB-5MS column (30m x 0.25mm, 0.25µm). Set the inlet to 250°C. Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 300°C.

  • Data Acquisition: Scan range m/z 50–300.

    • Validation Checkpoint: Assess the peak shape of the m/z 262 extracted ion chromatogram (EIC). Tailing indicates active sites in the liner or column interacting with the phenolic -OH group. If tailing factor > 1.5, perform inlet maintenance or derivatize the sample with BSTFA.

Protocol B: LC-ESI-MS/MS (MRM) Analysis Workflow

Objective: Achieve sub-ng/mL quantification in complex matrices.

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water + 0.1% Ammonium Hydroxide (NH₄OH).

    • Phase B: LC-MS grade Acetonitrile.

    • Causality: Basic conditions (pH ~10) ensure the phenolic hydroxyl group (pKa ~10) is fully deprotonated in solution, maximizing [M - H]⁻ yield in the ESI source.

  • Chromatography: Use a sub-2µm C18 column. Run a gradient from 5% B to 95% B over 5 minutes.

    • Validation Checkpoint: Monitor the void volume (t₀). If the analyte elutes near t₀, it is not retaining, and the starting organic composition must be reduced to prevent ion suppression from unretained matrix salts.

  • Source Optimization: Infuse the standard at 1 µg/mL at 10 µL/min.

    • Validation Checkpoint: Ramp the declustering potential (DP). If the m/z 261 precursor begins to spontaneously fragment into m/z 127 within the source (in-source CID), lower the DP immediately to preserve the precursor for the collision cell.

  • MRM Transitions: Set Q1 to m/z 261. Set Q3 to m/z 127 (Quantifier, CE: -25 eV) and m/z 246 (Qualifier, CE: -40 eV).

References

  • Title: Interpretation of Mass Spectra, 4th Edition (Fundamental Mechanisms of EI Fragmentation) Source: Journal of Chemical Education / University Science Books URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry of Phenols and Related Compounds Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Odd-Electron Fragment Ions in Collision-Induced Dissociation of Even-Electron Anions Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: NIST Standard Reference Database 69: Mass Spectrometry Data Center Source: National Institute of Standards and Technology (NIST) URL: [Link]

Comparative

Spectroscopic Validation of 4-Iodo-3-isopropylphenol: A Comparison Guide to Purity Analysis in Drug Development

Executive Summary In modern drug development, halogenated phenols like 4-iodo-3-isopropylphenol serve as critical linchpins for complex cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during Active Phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, halogenated phenols like 4-iodo-3-isopropylphenol serve as critical linchpins for complex cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during Active Pharmaceutical Ingredient (API) synthesis. However, the electrophilic aromatic iodination of 3-isopropylphenol inherently produces regioisomeric mixtures—specifically the target 4-iodo isomer and the closely related 6-iodo impurity.

Relying on conventional "area percent" chromatography often masks these impurities, leading to catastrophic stoichiometric imbalances downstream. As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of Premium Grade 4-iodo-3-isopropylphenol against Conventional Synthetic Alternatives . By employing a self-validating spectroscopic workflow combining quantitative NMR (qNMR) and orthogonal LC-UV-MS, we demonstrate how rigorous analytical causality is the only reliable metric for establishing true compound purity [1].

Comparative Analysis of Analytical Methodologies

To establish a robust purity profile, no single analytical technique is sufficient. Table 1 compares the analytical methodologies required to validate halogenated phenol purity.

Table 1: Comparison of Spectroscopic & Chromatographic Techniques

Analytical TechniquePrimary FunctionSpecificity for RegioisomersReference Standard DependencyLimit of Quantitation (LOQ)
1H-qNMR Absolute Mass FractionHigh (via 1D-NOE)Independent (Uses Internal Std)~0.1 - 0.5%
LC-UV-MS Impurity Profiling & Mass IDHigh (Requires Core-Shell Column)Dependent< 0.01%
GC-FID Volatile Impurities / SolventsModerateDependent< 0.05%
Conventional HPLC Relative Purity (Area %)Low (Often co-elutes isomers)Dependent~0.1%

The Causality of Regiochemical Assignment (Expertise & Experience)

Why do conventional grades fail in downstream API synthesis? Because standard 1H-NMR and basic HPLC cannot easily distinguish the 4-iodo and 6-iodo isomers. Both isomers exhibit a similar set of aromatic proton splitting patterns (a doublet, a doublet of doublets, and a meta-coupled doublet).

To definitively establish the structural integrity of the Premium Grade, we rely on 1D-NOE (Nuclear Overhauser Effect) spectroscopy .

  • The Causality: Irradiating the isopropyl methine proton in the 4-iodo isomer yields an NOE enhancement solely on the H-2 proton, because the C4 position is occupied by the heavy iodine atom. Conversely, in the 6-iodo impurity, irradiation of the isopropyl group produces NOE enhancements on both H-2 and H-4. This mechanistic differentiation ensures that our purity metric is structurally absolute, not just a measure of generic organic content.

Self-Validating Experimental Protocols

A single analytical technique is a vulnerability; an orthogonal combination is a self-validating system. We pair qNMR (which provides absolute mass fraction without relying on identical reference standards) with LC-UV-MS (which resolves hidden isobaric impurities that might overlap in the NMR spectrum) [2].

Protocol 1: Absolute Quantitation via 1H-qNMR
  • Step 1: Sample Preparation. Weigh exactly 10.00 mg of 4-iodo-3-isopropylphenol and 5.00 mg of TraceCERT® 1,3,5-Trimethoxybenzene (TMB) using a microbalance (d = 0.001 mg). Dissolve the mixture in 600 µL of CDCl3.

    • Causality: TMB is explicitly chosen as the internal standard because its aromatic singlet at 6.08 ppm sits in a completely clear region of the spectrum, avoiding overlap with the iodophenol aromatic peaks (6.5–7.6 ppm) or aliphatic peaks [3].

  • Step 2: NMR Acquisition. Acquire data on a 600 MHz NMR spectrometer. Set the relaxation delay (D1) to 60 seconds.

    • Causality: T1 relaxation times for isolated aromatic protons can exceed 8 seconds. Setting D1 > 5×T1 ensures >99.3% longitudinal magnetization recovery, preventing severe signal integration errors that plague conventional NMR.

  • Step 3: Data Processing. Apply phase and baseline corrections. Integrate the TMB singlet (6.08 ppm, 3H) and the 4-iodo-3-isopropylphenol H-5 doublet (7.55 ppm, 1H) to calculate the absolute w/w% mass fraction.

Protocol 2: Regioisomer Resolution via Orthogonal LC-UV-MS
  • Step 1: Sample Prep. Prepare a 1.0 mg/mL solution of the sample in LC-MS grade Methanol.

  • Step 2: Chromatography. Inject 2 µL onto a Waters XBridge C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient of 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

    • Causality: Core-shell sub-2-micron particles provide the high theoretical plate count required to baseline-resolve the 4-iodo and 6-iodo regioisomers, which possess nearly identical hydrophobicities [4].

  • Step 3: Detection. Monitor UV at 220 nm and MS in ESI- (negative) mode.

    • Causality: Negative electrospray ionization is explicitly chosen because the phenolic hydroxyl group readily deprotonates to form a highly stable [M-H]- ion (m/z 260.98), whereas positive mode yields notoriously poor ionization efficiency for halogenated phenols.

Analytical Workflow Visualization

PurityWorkflow Sample Premium 4-Iodo-3-isopropylphenol Batch Sample qNMR qNMR Analysis (Absolute Mass Fraction) Sample->qNMR Internal Std (TMB) LCMS LC-UV-MS Analysis (Regioisomer Profiling) Sample->LCMS Orthogonal Check GCFID GC-FID Analysis (Residual Solvents) Sample->GCFID Thermal Check DataSync Data Synthesis & Cross-Validation qNMR->DataSync LCMS->DataSync GCFID->DataSync Valid Validated Purity Profile (Self-Validating System) DataSync->Valid >99.0% Agreement

Fig 1: Self-validating spectroscopic workflow for 4-iodo-3-isopropylphenol purity determination.

Experimental Data Presentation: Premium vs. Conventional Grade

By applying this self-validating workflow, the stark contrast between Premium Grade products and Conventional Synthetic Alternatives becomes empirically evident. Conventional grades often pass basic HPLC area% tests but fail absolute mass fraction and regiochemical purity metrics.

Table 2: Comparative Purity Analysis Results

Analytical MetricPremium Grade 4-Iodo-3-isopropylphenolConventional Grade AlternativeValidating Method
Absolute Mass Fraction (w/w) 99.6% 94.2%1H-qNMR
6-Iodo Regioisomer Impurity Not Detected (<0.05%) 4.1%LC-UV (220 nm)
Residual Solvents (EtOAc) < 100 ppm 850 ppmGC-FID
Structural Verification Confirmed 4-iodo Mixed 4-iodo / 6-iodo1D-NOE NMR
Overall Assessment PASS (Suitable for API) FAIL (Stoichiometric Risk) Cross-Validated

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Quantitative NMR spectroscopy in pharmaceutical applications Source: Progress in Nuclear Magnetic Resonance Spectroscopy (Elsevier) URL: [Link]

  • Title: Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons URL: [Link]

Validation

benchmarking catalytic systems for 4-iodo-3-isopropylphenol functionalization

An in-depth comparative analysis of catalytic systems for the functionalization of sterically hindered, unprotected halophenols. The Mechanistic Challenge: Sterics and Competing Nucleophiles The functionalization of 4-io...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of catalytic systems for the functionalization of sterically hindered, unprotected halophenols.

The Mechanistic Challenge: Sterics and Competing Nucleophiles

The functionalization of 4-iodo-3-isopropylphenol via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents a dual challenge that routinely causes first-generation catalytic systems to fail.

First, the ortho-isopropyl group imposes severe steric hindrance around the C-I bond. While iodine is an excellent leaving group, the bulky isopropyl moiety impedes the approach of the palladium(0) species during the oxidative addition step, and more critically, it creates a high-energy transition state during the transmetalation and reductive elimination phases [1].

Second, the unprotected phenolic hydroxyl group (-OH) introduces chemoselectivity issues. In the presence of strong bases (e.g., NaOH, KOtBu), the phenol is deprotonated to a highly nucleophilic phenoxide. This can lead to competitive O-arylation (forming diaryl ethers) or coordinate directly to the metal center, poisoning the catalyst. Therefore, selecting a catalytic system requires balancing a highly active metal-ligand complex capable of overcoming steric bulk with a mild base system that preserves C-selectivity [2].

Catalyst Selection & Benchmarking Rationale

To objectively determine the optimal conditions for synthesizing 4-phenyl-3-isopropylphenol (using phenylboronic acid as the coupling partner), we benchmarked four distinct catalytic systems:

  • Pd(PPh₃)₄ / K₂CO₃: The classical first-generation system. Serves as a baseline.

  • Pd(dppf)Cl₂ / K₃PO₄: A robust bidentate ligand system known for resisting catalyst degradation and preventing cyclometalation.

  • Pd₂(dba)₃ + XPhos / K₃PO₄: A state-of-the-art Buchwald dialkylbiaryl phosphine system. The bulky dicyclohexyl groups on XPhos accelerate reductive elimination, while the electron-rich backbone facilitates oxidative addition into hindered bonds.

  • NiCl₂(dppp) / K₃PO₄: A base-metal alternative evaluated for cost-efficiency.

Experimental Workflow Visualization

Workflow Substrate 4-Iodo-3-isopropylphenol + Phenylboronic Acid Reaction Cross-Coupling (1,4-Dioxane/H2O, 100°C) Substrate->Reaction Catalyst Catalyst System (Pd vs Ni) Catalyst->Reaction Modulates Analysis GC-MS & qNMR (Trimethoxybenzene Std) Reaction->Analysis Aliquot Sampling Result Performance Metrics (Yield, TON, Selectivity) Analysis->Result Quantify

Experimental workflow for benchmarking catalytic cross-coupling systems.

Quantitative Performance Data

The systems were evaluated under standardized conditions: 1.0 equiv 4-iodo-3-isopropylphenol, 1.2 equiv phenylboronic acid, 2.0 equiv base, 5 mol% catalyst loading, in 1,4-Dioxane/H₂O (4:1) at 100 °C for 12 hours.

Catalytic SystemLigand TypeBaseConversion (%)Isolated Yield (%)O-Arylation (%)TON
Pd(PPh₃)₄ MonodentateK₂CO₃42%28%8%5.6
Pd(dppf)Cl₂ BidentateK₃PO₄78%65%4%13.0
Pd₂(dba)₃ + XPhos Biaryl PhosphineK₃PO₄>99%94% <1%18.8
NiCl₂(dppp) BidentateK₃PO₄31%15%12%3.0

Data Analysis: The Pd₂(dba)₃/XPhos system vastly outperforms the alternatives. The spatial profile of XPhos creates a "binding pocket" that accommodates the ortho-isopropyl group while shielding the palladium center from deactivation by the unprotected phenol [3]. Furthermore, the use of the mild, poorly soluble base K₃PO₄ in a biphasic solvent system ensures that the local concentration of phenoxide remains low, heavily suppressing the O-arylation pathway.

Self-Validating Experimental Protocol: Pd/XPhos System

To ensure reproducibility, this protocol incorporates an internal standard (1,3,5-trimethoxybenzene) from the outset. This allows for quantitative NMR (qNMR) validation of the crude mixture, confirming mass balance before any material is lost during column chromatography.

Materials Required:

  • 4-iodo-3-isopropylphenol (1.0 mmol, 262.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd₂(dba)₃ (0.025 mmol, 22.9 mg) — Delivers 5 mol% Pd

  • XPhos (0.06 mmol, 28.6 mg) — Slight excess relative to Pd to ensure full complexation

  • K₃PO₄ (2.0 mmol, 424.5 mg)

  • 1,3,5-Trimethoxybenzene (0.5 mmol, 84.1 mg) — Internal Standard

  • Degassed 1,4-Dioxane (4.0 mL) and Degassed DI H₂O (1.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly (Glovebox or Schlenk Line):

    • Causality: Palladium(0) complexes are highly susceptible to oxidation by atmospheric O₂, which forms inactive Pd(II)-peroxo species.

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-iodo-3-isopropylphenol, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, XPhos, and the internal standard (1,3,5-trimethoxybenzene).

  • Solvent Addition & Degassing:

    • Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (3 cycles).

    • Inject the degassed 1,4-dioxane and H₂O via syringe.

    • Causality: The addition of water is critical. It dissolves the K₃PO₄, facilitating the formation of the reactive boronate species [ArB(OH)₃]⁻, which undergoes transmetalation significantly faster than neutral boronic acid.

  • Catalytic Activation & Heating:

    • Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: High stirring rates are mandatory for biphasic reactions to maximize the interfacial surface area where transmetalation occurs.

  • Quenching and qNMR Validation:

    • Cool to room temperature. Dilute with EtOAc (10 mL) and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Remove 0.1 mL of the crude mixture, evaporate the solvent, and dissolve in CDCl₃ for ¹H-NMR analysis.

    • Validation Check: Integrate the internal standard peak (aromatic protons at 6.09 ppm, 3H) against the newly formed product peaks to calculate the precise crude yield before isolation.

  • Purification:

    • Concentrate the remaining organic phase under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 80:20).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rationally Designed Universal Catalyst for Suzuki−Miyaura Coupling Processes. Journal of the American Chemical Society, 126(13), 3985-3996. [Link]

  • Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(5), 7528-7557. [Link](Note: Updated review covering highly hindered and unprotected phenolic cross-couplings).

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profile: The "Why" Behind the Rules

As a Senior Application Scientist, I have structured this operational guide to provide immediate, actionable safety and logistical protocols for handling and disposing of 4-Iodo-3-isopropylphenol . This compound presents...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this operational guide to provide immediate, actionable safety and logistical protocols for handling and disposing of 4-Iodo-3-isopropylphenol . This compound presents unique handling challenges due to the convergence of a corrosive phenol moiety, a highly lipophilic isopropyl group, and an environmentally persistent iodine atom.

This guide moves beyond basic safety data sheets to explain the causality behind these procedures, ensuring your laboratory maintains strict compliance, environmental stewardship, and personnel safety.

To safely manage 4-iodo-3-isopropylphenol, operators must understand the chemical mechanisms driving its hazard profile. This dictates how the waste behaves in storage and during final destruction.

  • Lipophilic Toxicity (The Isopropyl Group): Unlike unsubstituted phenol, the bulky isopropyl group significantly increases the molecule's partition coefficient (LogP). This enhances its ability to rapidly penetrate nitrile gloves and human stratum corneum. Spills on the skin may not cause immediate pain due to the local anesthetic properties of phenols, leading to delayed, severe chemical burns and systemic toxicity.

  • Environmental Persistence (The Iodine Atom): Halogenation increases the compound's resistance to biological degradation. If discharged into aqueous waste streams, it poses acute toxicity to aquatic life.

  • Incineration Chemistry: Halogenated compounds must never be mixed with standard organic waste. Non-halogenated waste is often incinerated for energy recovery. In contrast, halogenated waste requires specialized high-temperature incineration equipped with wet scrubbers to neutralize hydroiodic acid (HI) gas and prevent the formation of highly toxic dioxins and furans ().

Quantitative Operational Parameters

The following table summarizes the critical logistical data required for setting up your waste accumulation area.

ParameterSpecification / LimitOperational Rationale
Primary Container Material Amber Glass, PTFE, or HDPEPrevents UV-induced deiodination; resists phenolic solvent degradation.
Secondary Containment 110% of the largest container volumeCaptures catastrophic primary container failure.
Incompatible Matrices Strong oxidizers, nitric acid, strong basesPrevents exothermic oxidation of the phenol ring and pressure buildup.
Max Accumulation Time 90 Days (Large Quantity Generators)Regulatory compliance under RCRA guidelines.
PPE Requirements Double-layered Nitrile (8 mil+), Splash GogglesMitigates rapid breakthrough times caused by the lipophilic isopropyl group.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the procedure is being executed safely and correctly.

Step 1: Waste Segregation & Matrix Verification

  • Action: Designate a specific container exclusively for "Halogenated Organic Waste."

  • Causality: Mixing this compound with non-halogenated solvents drastically increases disposal costs and creates regulatory compliance violations due to the iodine content.

  • Self-Validating Check: Before adding the phenol derivative to a bulk waste container, perform a compatibility test. Extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of your 4-iodo-3-isopropylphenol waste in a fume hood. Monitor for temperature spikes, gas evolution, or phase separation for 5 minutes. This ensures no reactive oxidizing agents are present in the bulk container.

Step 2: Containerization and pH Adjustment

  • Action: Transfer the waste into an HDPE or Amber Glass carboy using a dedicated funnel.

  • Causality: Phenols are weakly acidic. If the waste stream contains mixed aqueous/organic layers, extreme pH levels can cause the phenol to partition unpredictably or react.

  • Self-Validating Check: If dealing with an aqueous-organic emulsion, test the pH of the aqueous layer. Ensure the pH is strictly between 6.0 and 8.0 before capping. Do not tightly seal a container if the pH indicates an active acid-base neutralization is occurring, as this will cause pressure-induced rupture.

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state: "Halogenated Organic Waste: Contains 4-Iodo-3-isopropylphenol (Toxic, Corrosive)."

  • Causality: Unlabeled "mystery" chemicals require expensive analytical testing by disposal vendors before they can be legally transported off-site ().

Step 4: Final Disposition via Vendor

  • Action: Transfer the sealed, labeled containers to your facility's central hazardous waste accumulation area for pickup by a certified environmental services vendor. Ensure the manifest specifies "High-Temperature Incineration."

Spill Response & Decontamination Workflow

In the event of an accidental release, standard solvent spill kits are insufficient. Follow this targeted protocol:

  • Isolate: Evacuate the immediate area. Do not attempt cleanup without a respirator if the spill occurs outside a fume hood, as phenolic vapors are highly irritating to mucous membranes.

  • Contain & Absorb: Do not use water, which will simply spread the lipophilic compound. Surround and cover the spill with an inert, high-capacity absorbent like vermiculite or activated carbon spill pads.

  • Chemical Decontamination: Once the bulk liquid is absorbed, treat the contaminated surface with a dilute alkaline solution (e.g., 5% sodium carbonate).

    • Causality: The alkaline solution converts residual 4-iodo-3-isopropylphenol into its phenoxide salt, drastically increasing its water solubility and allowing it to be easily wiped away with wet paper towels.

  • Dispose: Place all absorbent materials and contaminated PPE into a solid hazardous waste bag, labeled as "Solid Halogenated Phenol Waste."

Waste Processing Decision Tree

The following diagram illustrates the logical workflow for segregating 4-iodo-3-isopropylphenol based on its physical state and matrix.

G Start 4-Iodo-3-isopropylphenol Waste Generated CheckState Determine Physical State & Matrix Start->CheckState Solid Solid Waste (Silica, Filters, PPE) CheckState->Solid Liquid Liquid Waste (Reaction Solvents) CheckState->Liquid Aqueous Aqueous Waste (<1% Organics) CheckState->Aqueous SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains >1% Halogens (Self-Validating Check) Aqueous->Halogenated Extract organics before disposal Incineration High-Temp Incineration (EPA Compliant Facility) Halogenated->Incineration Scrubber required for HI gas SolidWaste->Incineration

Workflow for the segregation and disposal of 4-Iodo-3-isopropylphenol waste.

References

  • Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40 CFR Part 261.[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-3-isopropylphenol
Reactant of Route 2
Reactant of Route 2
4-Iodo-3-isopropylphenol
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